Triolein-d5
Description
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Structure
2D Structure
Properties
Molecular Formula |
C57H104O6 |
|---|---|
Molecular Weight |
890.5 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D |
InChI Key |
PHYFQTYBJUILEZ-JXYOTKSRSA-N |
Isomeric SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Glyceryl-d5 trioleate
Introduction
Glyceryl-d5 trioleate, also known as Triolein-d5, is a deuterated form of Glyceryl trioleate (triolein), a triglyceride found abundantly in many natural oils[1][2]. The key feature of this molecule is the isotopic labeling of the glycerol backbone with five deuterium (d5) atoms. This stable isotope labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based lipidomics. Its primary application is as an internal standard for the precise and accurate quantification of its non-labeled counterpart, glyceryl trioleate, and other triglycerides in complex biological matrices[3]. By using a stable isotope-labeled standard, researchers can correct for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable quantitative data[4][5].
Chemical Structure and Physicochemical Properties
Glyceryl-d5 trioleate is structurally identical to glyceryl trioleate, with the exception of five hydrogen atoms on the glycerol backbone being replaced by deuterium. This substitution results in a mass shift of +5 Da, which allows it to be distinguished from the endogenous analyte by a mass spectrometer while maintaining nearly identical chemical and chromatographic properties.
Chemical Structure Diagram
References
Glyceryl-d5 trioleate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Glyceryl-d5 trioleate, a deuterated internal standard crucial for the accurate quantification of triolein in various biological and pharmaceutical matrices. This document outlines its chemical properties, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and insights into the biological role of its non-deuterated analog, triolein, in cellular signaling pathways related to oxidative stress.
Core Data Presentation
Quantitative data for Glyceryl-d5 trioleate is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 60892-83-3 | [1][2][3][4][5] |
| Molecular Weight | 890.48 g/mol | [2][3][4][5] |
| Molecular Formula | C₅₇H₉₉D₅O₆ | [1][2][5] |
Experimental Protocols
Glyceryl-d5 trioleate is primarily utilized as an internal standard in quantitative mass spectrometry (MS) for the analysis of triacylglycerols, particularly triolein. Below are detailed methodologies for its application in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as a protocol for in vitro cell-based assays investigating the effects of triolein on endothelial cells.
Quantification of Triacylglycerols by GC-MS
This protocol describes the analysis of triacylglycerols following their conversion to fatty acid methyl esters (FAMEs).
a. Lipid Extraction:
-
Homogenize tissue or cell samples in a mixture of chloroform and methanol (2:1, v/v).
-
Add a known amount of Glyceryl-d5 trioleate as an internal standard to the homogenate.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Transesterification to FAMEs:
-
Resuspend the dried lipid extract in a solution of 1% boron trifluoride (BF₃) in methanol.[5]
-
Heat the mixture at 100°C for 1 hour to convert the triacylglycerols to their corresponding FAMEs.
-
After cooling, add water and hexane to the mixture, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the FAME extract under nitrogen.
c. GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.
-
The GC oven temperature program should be optimized to achieve good separation of the FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode to monitor characteristic ions for the FAME of oleic acid and its deuterated counterpart derived from the internal standard.
-
The concentration of triolein in the original sample is calculated by comparing the peak area of its corresponding FAME with the peak area of the deuterated FAME from the internal standard.[6]
Quantification of Intact Triacylglycerols by LC-MS
This protocol allows for the analysis of intact triacylglycerols without derivatization.
a. Lipid Extraction:
-
Follow the lipid extraction procedure as described in the GC-MS protocol, adding a known amount of Glyceryl-d5 trioleate as the internal standard.
b. LC-MS Analysis:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
A gradient elution with a mobile phase system, such as a mixture of acetonitrile and isopropanol with an ammonium formate additive, is used to separate the different triacylglycerol species.
-
The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]
-
The mass spectrometer is operated in positive ion mode, and data is acquired using selected reaction monitoring (SRM) or by scanning for the precursor ions of triolein and Glyceryl-d5 trioleate and their characteristic fragment ions.
-
The quantification of triolein is achieved by comparing its peak area to that of the Glyceryl-d5 trioleate internal standard.[7]
In Vitro Endothelial Cell Oxidative Stress Assay
This protocol is based on studies investigating the protective effects of triolein against oxidative stress in endothelial cells.
a. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.
-
Induce oxidative stress by treating the cells with oxidized low-density lipoprotein (ox-LDL).
-
Concurrently, treat a set of cells with varying concentrations of triolein.
-
Include a control group of cells treated with ox-LDL alone and an untreated control group.
b. Assessment of Cell Viability and Apoptosis:
-
After the treatment period, assess cell viability using an MTT assay.
-
Quantify apoptosis using methods such as flow cytometry with Annexin V staining. Studies have shown that triolein can increase the viability of endothelial cells exposed to ox-LDL and reduce apoptosis.[1]
c. Gene Expression Analysis:
-
Extract total RNA from the treated and control cells.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of genes involved in inflammation and adhesion, such as ICAM-1 and E-selectin. Research indicates that triolein can inhibit the expression of these mRNAs in ox-LDL-stimulated endothelial cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of triolein in mitigating oxidative stress and a typical experimental workflow for its quantification.
Caption: Proposed mechanism of triolein's protective effects against oxidative stress in endothelial cells.
Caption: General workflow for the quantification of triolein using Glyceryl-d5 trioleate as an internal standard.
References
- 1. Triolein and trilinolein ameliorate oxidized low-density lipoprotein-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Alleviates Oxidized LDL-Induced Endothelial Inflammation by Attenuating the Oxidative Stress-Mediated Nuclear Factor-Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Glyceryl-d5 Trioleate: Isotopic Purity, Enrichment, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glyceryl-d5 trioleate, a deuterated stable isotope-labeled triglyceride. It is intended for researchers and professionals in the fields of metabolic research, drug development, and lipidomics who utilize stable isotope tracers to elucidate biological pathways and mechanisms. This document details the synthesis, isotopic purity and enrichment analysis, and key applications of Glyceryl-d5 trioleate, supported by experimental protocols and data visualizations.
Introduction to Glyceryl-d5 Trioleate
Glyceryl-d5 trioleate is a synthetic triglyceride in which five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool for tracing the metabolic fate of triglycerides in vivo and in vitro without the safety concerns associated with radioactive isotopes. Its chemical structure is identical to that of its unlabeled counterpart, triolein, ensuring it follows the same metabolic pathways. The primary applications of Glyceryl-d5 trioleate are in studies of lipid metabolism, including absorption, transport, storage, and utilization, as well as in the investigation of signaling pathways where triglyceride metabolites play a crucial role.
Synthesis and Isotopic Purity
The synthesis of Glyceryl-d5 trioleate is typically achieved through the esterification of deuterated glycerol with oleic acid. The quality of the final product is determined by its chemical purity and, critically, its isotopic enrichment.
Table 1: Typical Specifications for Commercially Available Glyceryl-d5 Trioleate
| Parameter | Specification |
| Chemical Formula | C₅₇H₉₉D₅O₆ |
| Molecular Weight | 890.48 g/mol |
| Isotopic Enrichment | ≥ 98 atom % D |
| Chemical Purity | ≥ 95% |
General Synthesis Protocol: Esterification of Glycerol-d5 with Oleic Acid
This protocol describes a general method for the synthesis of Glyceryl-d5 trioleate.
Materials:
-
Glycerol-d5
-
Oleic acid
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (or other suitable solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve Glycerol-d5 and a stoichiometric excess of oleic acid (typically 3.3 equivalents) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Glyceryl-d5 trioleate.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Isotopic Purity and Enrichment
The accurate determination of isotopic purity and enrichment is crucial for quantitative tracer studies. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment of Glyceryl-d5 trioleate. The triglyceride is first transesterified to its fatty acid methyl esters (FAMEs) and the glycerol is derivatized. The analysis of the derivatized glycerol fragment allows for the determination of the deuterium enrichment.
Table 2: Summary of GC-MS Parameters for Isotopic Enrichment Analysis
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for glycerol |
| GC Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Monitored Ions (for glycerol-d5 TMS derivative) | m/z corresponding to the M+0 to M+5 isotopologues |
Sample Preparation and Derivatization:
-
Hydrolyze a known amount of Glyceryl-d5 trioleate using methanolic HCl to release the fatty acids (as FAMEs) and glycerol-d5.
-
Extract the glycerol-d5 containing aqueous phase.
-
Dry the extract completely under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of glycerol-d5.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the mass spectra of the eluting glycerol-TMS peak in full scan mode.
-
Integrate the ion chromatograms for the molecular ion cluster (M, M+1, M+2, M+3, M+4, M+5).
-
Calculate the isotopic enrichment by determining the relative abundance of each isotopologue after correcting for the natural abundance of ¹³C and ²⁹Si.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, is used to confirm the position of the deuterium labels and to assess the overall isotopic purity. In ¹H NMR, the absence or significant reduction of signals corresponding to the glycerol backbone protons confirms successful deuteration. ²H NMR will show signals corresponding to the deuterium atoms.
-
Dissolve a precise amount of Glyceryl-d5 trioleate in a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum. The integral of the residual proton signals on the glycerol backbone is compared to the integral of a known proton signal from the oleate chains to calculate the level of deuteration.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their chemical environment.
Applications in Research and Drug Development
Glyceryl-d5 trioleate serves as a crucial tracer in various research areas, from fundamental metabolic studies to preclinical drug development.
Lipid Metabolism and Flux Analysis
Stable isotope tracers like Glyceryl-d5 trioleate are instrumental in metabolic flux analysis, allowing researchers to quantify the dynamic processes of lipid metabolism.[1] By administering the labeled triglyceride, scientists can track its absorption, incorporation into different lipid pools (e.g., chylomicrons, VLDL), and breakdown (lipolysis).[1]
References
A Researcher's Guide to Procuring and Utilizing Glyceryl-d5 trioleate in Lipidomics
For researchers, scientists, and drug development professionals, the precise quantification of lipids is paramount. This in-depth technical guide provides a comprehensive overview of sourcing Glyceryl-d5 trioleate, a crucial internal standard for mass spectrometry-based lipid analysis, and details its application in experimental workflows.
Sourcing Glyceryl-d5 trioleate: A Comparative Analysis of Suppliers
Glyceryl-d5 trioleate (CAS No. 60892-83-3) is a deuterated triglyceride that serves as an ideal internal standard for the accurate quantification of triolein and other triglycerides in complex biological samples. Its five deuterium atoms on the glycerol backbone provide a distinct mass shift, allowing for clear differentiation from its endogenous, non-labeled counterparts during mass spectrometric analysis. Several reputable suppliers offer this critical research chemical. Below is a comparative table summarizing the key specifications from various vendors to aid in your procurement decisions.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight | Isotopic Enrichment | Chemical Purity | Available Quantities & Pricing |
| Alfa Chemistry | Glyceryl-d5 trioleate | ACM60892833-1 | 60892-83-3 | 890.48 | Inquire | Inquire | Inquire |
| Pharmaffiliates | Glyceryl D5 Trioleate | - | 60892-83-3 | 890.48 | Inquire | Inquire | Inquire |
| CymitQuimica | Glyceryl-d5 Trioleate | TR-G598234 | 60892-83-3 | 890.48 | Inquire | Inquire | 1mg, 10mg (Pricing available on website) |
| CDN Isotopes | Glyceryl-d5 Trioleate | D-7328 | 60892-83-3 | 890.48 | 98 atom % D | ≥ 95% | 0.05g, 0.1g (Pricing available on website) |
| Larodan | Triolein glycerol-D5 (D,98%) | 73-1832 | 60892-83-3 | 890.47 | >98% | >98% | Inquire |
| Cayman Chemical | 1,2,3-Trioleoyl Glycerol-d5 | 41987 | 60892-83-3 | 890.5 | ≥99% deuterated forms (d1-d5) | ≥95% | 1mg, 5mg, 10mg (Pricing available on website) |
| LGC Standards | Glyceryl-d5 Trioleate | CDN-D-7328-0.05G | 60892-83-3 | 890.46 | 98 atom % D | min 95% | 0.05g (Inquire for price) |
Experimental Protocol: Quantification of Triglycerides using Glyceryl-d5 trioleate as an Internal Standard
The following protocol outlines a general workflow for the extraction and quantification of triglycerides from biological samples, such as plasma or tissue, using Glyceryl-d5 trioleate as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 50 µL of plasma or 20 mg of homogenized tissue), add a precise amount of Glyceryl-d5 trioleate solution of a known concentration. The amount of internal standard added should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the endogenous triglycerides.
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture thoroughly for 2-5 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipid phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is employed to separate the different triglyceride species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of triglycerides, which readily form adducts such as [M+NH4]+ or [M+Na]+.
-
MS/MS Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the Glyceryl-d5 trioleate internal standard. The precursor ion for Glyceryl-d5 trioleate will be 5 atomic mass units higher than that of endogenous triolein.
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of both the endogenous triglycerides and the Glyceryl-d5 trioleate internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of each endogenous triglyceride to the peak area of the Glyceryl-d5 trioleate internal standard.
-
Quantification: Generate a calibration curve using known concentrations of a non-labeled triolein standard spiked with the same constant amount of Glyceryl-d5 trioleate. The concentration of the endogenous triglycerides in the sample can then be determined by comparing their peak area ratios to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of a typical lipidomics experiment for triglyceride quantification using an internal standard.
Caption: Experimental workflow for triglyceride quantification.
Signaling Pathways and Logical Relationships
While Glyceryl-d5 trioleate itself is not directly involved in signaling pathways, its use is critical for accurately measuring the levels of triglycerides that are central to various metabolic and signaling processes. For instance, altered triglyceride metabolism is a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, and certain cancers. Accurate quantification using stable isotope-labeled internal standards like Glyceryl-d5 trioleate is the foundation for studies investigating these pathological signaling cascades.
The logical relationship in its use is straightforward: the known quantity of the deuterated standard provides a stable reference against which the variable and unknown quantities of endogenous triglycerides can be precisely measured, correcting for variations in sample preparation and instrument response.
Caption: Logic of internal standard-based quantification.
By following this guide, researchers can confidently source high-quality Glyceryl-d5 trioleate and implement robust experimental protocols for the accurate and precise quantification of triglycerides, thereby advancing our understanding of lipid metabolism in health and disease.
Technical Guide: Glyceryl-d5 Trioleate Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and quality control workflow for Glyceryl-d5 trioleate. The information is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this isotopically labeled compound.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for Glyceryl-d5 trioleate, compiled from various suppliers. These values represent typical batch-release criteria.
Table 1: Chemical and Physical Properties
| Property | Specification |
| Chemical Formula | C₅₇H₉₉D₅O₆ |
| Molecular Weight | 890.48 g/mol |
| CAS Number | 60892-83-3 |
| Appearance | Neat |
| Storage Conditions | Store refrigerated |
Table 2: Analytical Specifications
| Test | Specification |
| Chemical Purity | ≥ 95% |
| Isotopic Enrichment | ≥ 98 atom % D |
Experimental Protocols
The following sections detail the methodologies used to determine the analytical specifications of Glyceryl-d5 trioleate.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of Glyceryl-d5 trioleate by separating it from any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Glyceryl-d5 trioleate reference standard
-
Glyceryl-d5 trioleate sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Isopropanol in a ratio of 60:40 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Glyceryl-d5 trioleate reference standard in isopropanol to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Glyceryl-d5 trioleate sample in isopropanol to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 205 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.
-
Calculation: Calculate the percentage purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium in Glyceryl-d5 trioleate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Data acquisition and analysis software.
Procedure (based on LC-MS):
-
Sample Preparation: Prepare a dilute solution of the Glyceryl-d5 trioleate sample in an appropriate solvent (e.g., isopropanol).
-
LC-MS Conditions:
-
LC: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of the unlabeled and deuterated species.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the unlabeled Glyceryl trioleate (M+0) and the deuterated Glyceryl-d5 trioleate (M+5).
-
Calculate the isotopic enrichment by determining the ratio of the peak intensity of the deuterated species to the sum of the peak intensities of all isotopic species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Glyceryl-d5 trioleate.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).
-
NMR tubes and deuterated solvent.
Procedure:
-
Sample Preparation: Dissolve a small amount of the Glyceryl-d5 trioleate sample in a deuterated solvent (e.g., chloroform-d).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected molecular structure. The absence of signals at specific positions in the ¹H NMR spectrum will confirm the location of deuterium labeling.
Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control testing of Glyceryl-d5 trioleate.
Caption: Quality control workflow for Glyceryl-d5 trioleate.
physical and chemical properties of Glyceryl-d5 trioleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Glyceryl-d5 trioleate. It includes a detailed summary of its quantitative data, generalized experimental protocols for property determination, and a visualization of its application as an internal standard in mass spectrometry.
Core Physical and Chemical Properties
Glyceryl-d5 trioleate is a deuterated form of Glyceryl trioleate, a triglyceride. The deuterium labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantification.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Glyceryl-d5 trioleate.
| Property | Value |
| Molecular Formula | C₅₇H₉₉D₅O₆[1][2] |
| Molecular Weight | 890.48 g/mol [1][2] |
| CAS Number | 60892-83-3[1] |
| Appearance | Neat[1] |
| Isotopic Enrichment | ≥98 atom % D |
| Chemical Purity | ≥95% |
| Solubility | Soluble in ethanol (≥10 mg/ml); Slightly soluble in chloroform (0.1-1 mg/ml) and methanol (0.1-1 mg/ml)[3] |
| Storage Conditions | Store refrigerated at -20°C[4] |
| Stability | Stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.[5][6] |
Experimental Protocols
Determination of Melting Point
The melting point of a lipid such as Glyceryl-d5 trioleate can be determined using the capillary tube method with a melting point apparatus.
Methodology:
-
A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure crystalline solids, this range is typically narrow.
Determination of Boiling Point
For high molecular weight and heat-sensitive compounds like triglycerides, the boiling point is often determined under reduced pressure to prevent decomposition.
Methodology:
-
A small amount of the liquid sample is placed in a distillation flask.
-
The flask is connected to a vacuum source and a manometer to measure the pressure.
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor pressure equals the pressure in the system is recorded as the boiling point at that specific pressure.
Determination of Solubility
The solubility of Glyceryl-d5 trioleate in various solvents can be determined by the equilibrium saturation method.
Methodology:
-
An excess amount of the solute (Glyceryl-d5 trioleate) is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solute.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining solute is measured, and the solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).
Application as an Internal Standard
Glyceryl-d5 trioleate is commonly used as an internal standard for the accurate quantification of its non-deuterated counterpart, Glyceryl trioleate, in biological samples using mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical behavior. This allows it to be distinguished from the endogenous analyte by the mass spectrometer.
The following diagram illustrates the typical workflow for using Glyceryl-d5 trioleate as an internal standard in a quantitative mass spectrometry experiment.
Caption: Workflow for quantification using an internal standard.
References
A Comprehensive Technical Guide to the Safety of Glyceryl-d5 Trioleate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the safety information for Glyceryl-d5 trioleate (CAS No. 60892-83-3), a deuterated analog of Glyceryl trioleate. The information presented is compiled from various Safety Data Sheets (SDS) and chemical suppliers. Given the limited specific safety data for the deuterated form, this guide primarily relies on the extensive data available for the non-deuterated parent compound, Glyceryl trioleate (CAS No. 122-32-7), as their chemical and toxicological properties are expected to be very similar.
Chemical and Physical Properties
Glyceryl-d5 trioleate is a stable, isotopically labeled triglyceride used as an internal standard in mass spectrometry-based lipidomic analysis and as a tracer in metabolic studies. Its physical and chemical properties are comparable to its non-deuterated counterpart.
| Property | Value |
| Chemical Name | Glyceryl-d5 Trioleate |
| Synonyms | Triolein-d5, Glycerol-d5 trioleate |
| CAS Number | 60892-83-3[1][2] |
| Molecular Formula | C₅₇H₉₉D₅O₆[3] |
| Molecular Weight | 890.48 g/mol [1][3] |
| Appearance | Clear, yellowish oily liquid[4] |
| Solubility | Soluble in chloroform, ether, and hydrocarbon solvents. Insoluble in water.[4] |
| Storage Temperature | Recommended storage at -20°C.[5] |
| Stability | Stable under recommended storage conditions. Air and light sensitive.[1] |
Toxicological Information
No significant acute toxicological data has been identified specifically for Glyceryl-d5 trioleate. The data for Glyceryl trioleate indicates a low order of acute toxicity.
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | > 2,000 mg/kg bw[6] |
| LD50 | Rat | Dermal | > 2,000 mg/kg bw[6] |
| LC50 | Rat | Inhalation | > 1.97 µL/L air[6] |
Health Effects:
-
Ingestion: Not classified as harmful by ingestion. Use as a food additive indicates a high degree of tolerance.[4] Expected to be a low ingestion hazard.[7]
-
Inhalation: Not considered a hazard due to its non-volatile nature. Inhalation of aerosols may cause respiratory tract discomfort.[4]
-
Skin Contact: Prolonged contact may cause temporary irritation.[7] The liquid may degrease the skin, potentially leading to non-allergic contact dermatitis.[4]
-
Eye Contact: Direct contact may cause temporary irritation and redness.[7]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to indicate that the product or any of its components are mutagenic, genotoxic, or carcinogenic.[7] It is not expected to cause reproductive or developmental effects.[7]
Hazard Identification and First Aid
Glyceryl-d5 trioleate is not classified as a hazardous substance according to the Globally Harmonised System (GHS).[8][9]
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Seek medical attention if symptoms occur.[7] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen.[6] |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[7] |
| Eye Contact | Rinse with water for at least 15 minutes. Get medical attention if irritation develops and persists.[6][7] |
Handling, Storage, and Exposure Controls
Experimental Protocol for Safe Handling:
-
Engineering Controls: Use in a well-ventilated area. General exhaust is typically adequate.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container at -20°C.[4][5][10] Protect from air and light. Avoid storage in plastic containers for organic solutions.[10]
-
Spill Procedure:
Fire and Explosion Hazard Data
-
Flammability: Combustible liquid.[4] Slight fire hazard when exposed to heat or flame.[4]
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[7][9] Avoid using a water jet, as it may spread the fire.[7]
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[9]
-
Fire Fighting Procedures: Wear full protective clothing and self-contained breathing apparatus.[4]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions of use, storage, and transport.[7]
-
Conditions to Avoid: Incompatible materials, heat, and sources of ignition.[4]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions.[7] Combustion may produce CO and CO₂.[9]
Visualizations
Caption: Workflow for the safe handling of Glyceryl-d5 trioleate in a laboratory setting.
Caption: Logical relationship of key safety assessment steps for chemical handling.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Glyceryl-d5 trilinoleate 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Triolein SDS, 122-32-7 Safety Data Sheets - ECHEMI [echemi.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. avantiresearch.com [avantiresearch.com]
A Technical Guide to the Solubility of Glyceryl-d5 Trioleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Glyceryl-d5 trioleate, a deuterated stable isotope of Glyceryl trioleate. This compound is primarily utilized as an internal standard for the accurate quantification of triolein in various biological and pharmaceutical matrices using mass spectrometry-based assays. A thorough understanding of its solubility is critical for sample preparation, formulation development, and ensuring data accuracy in analytical methods.
Core Concepts: Solubility of Lipids
The solubility of lipids, such as Glyceryl-d5 trioleate, is governed by the principle of "like dissolves like." As a nonpolar triacylglycerol, it exhibits favorable solubility in nonpolar organic solvents and is sparingly soluble in polar solvents. The molecular structure, characterized by a glycerol backbone and three long unsaturated oleic acid chains, dictates its lipophilic nature. The introduction of five deuterium atoms on the glycerol backbone does not significantly alter its overall polarity or solubility behavior compared to its non-deuterated counterpart, Glyceryl trioleate.
Quantitative Solubility Data
Precise quantitative solubility data for Glyceryl-d5 trioleate is not extensively available in the public domain. However, based on product specifications from suppliers and the known solubility of the non-deuterated form, the following table summarizes the available information. It is important to note that the terms "slightly soluble" and "soluble" provide a semi-quantitative range. For critical applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.
| Organic Solvent | Chemical Formula | Polarity Index | Solubility of Glyceryl-d5 Trioleate | Solubility of Glyceryl Trioleate (Non-deuterated) |
| Alcohols | ||||
| Ethanol | C₂H₅OH | 5.2 | Soluble: ≥10 mg/mL[1] | Slightly Soluble[2][3] |
| Methanol | CH₃OH | 5.1 | Slightly Soluble: 0.1-1 mg/mL[1] | - |
| Halogenated Solvents | ||||
| Chloroform | CHCl₃ | 4.1 | Slightly Soluble: 0.1-1 mg/mL[1] | 100 mg/mL (0.1 g/mL)[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Soluble |
| Carbon Tetrachloride | CCl₄ | 1.6 | Data not available | Soluble[2][3][5] |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Soluble[2][3][5] |
| Alkanes | ||||
| Hexane | C₆H₁₄ | 0.1 | Data not available | Soluble |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | Data not available | Soluble |
| Amides | ||||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data not available | Miscible[6] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | Miscible[6] |
Note: The solubility of Glyceryl trioleate is often used as a proxy for Glyceryl-d5 trioleate due to their structural similarity. However, minor differences may exist.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7] The following protocol is a detailed methodology adapted for determining the solubility of Glyceryl-d5 trioleate in an organic solvent.
1. Materials and Equipment:
-
Glyceryl-d5 trioleate (solid or neat oil)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Glyceryl-d5 trioleate to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.
-
Accurately pipette a known volume of the selected organic solvent into the vial.[7]
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dispersion.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[8][9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of Glyceryl-d5 trioleate of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC-ELSD or HPLC-MS.
-
Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.
-
Determine the concentration of Glyceryl-d5 trioleate in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of Glyceryl-d5 trioleate in the organic solvent by multiplying the determined concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows related to the solubility and application of Glyceryl-d5 trioleate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Triolein - Wikipedia [en.wikipedia.org]
- 5. Glycerol Trioleate or Triolein Manufacturers, with SDS [mubychem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
Methodological & Application
Application Note: Quantification of Triolein in Human Plasma using Glyceryl-d5 trioleate as an Internal Standard by LC-MS
Application Notes and Protocols for Quantitative Lipidomics Analysis Using Glyceryl-d5 Trioleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Glyceryl-d5 trioleate as an internal standard for the quantitative analysis of triglycerides (TGs) in complex biological and food matrices. The protocols outlined below cover sample preparation, lipid extraction, and analysis by mass spectrometry, ensuring accurate and reproducible quantification of triolein and other TGs.
Introduction
Glyceryl-d5 trioleate is a deuterated form of glyceryl trioleate (triolein), a common triglyceride found in various biological samples, including plasma, tissues, and edible oils. Its five deuterium atoms on the glycerol backbone make it an ideal internal standard for mass spectrometry-based quantitative lipidomics. By spiking samples with a known amount of Glyceryl-d5 trioleate, variations in sample extraction efficiency, instrument response, and matrix effects can be normalized, leading to highly accurate quantification of endogenous triglycerides.
Key Applications
-
Metabolic Research: Quantifying changes in triglyceride levels in plasma and tissues to study metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.
-
Drug Development: Assessing the impact of therapeutic interventions on lipid metabolism and triglyceride profiles.
-
Food Science: Determining the authenticity and quality of edible oils, such as olive oil, by quantifying the triolein content.[1]
Experimental Workflow Overview
The general workflow for quantitative triglyceride analysis using Glyceryl-d5 trioleate involves sample preparation and homogenization, spiking with the internal standard, lipid extraction, and subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: A generalized workflow for quantitative triglyceride analysis.
Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS
This protocol details the steps for the extraction and quantification of triglycerides from human plasma using Glyceryl-d5 trioleate as an internal standard.
Materials and Reagents
-
Human plasma
-
Glyceryl-d5 trioleate solution (e.g., 1 mg/mL in a suitable solvent)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Internal Standard Spiking:
-
Lipid Extraction (MTBE Method):
-
Add 260 µL of ice-cold methanol to the sample mixture and vortex for 20 seconds.[2]
-
Add 1,000 µL of ice-cold MTBE and incubate with agitation for 30 minutes at 4°C.[2]
-
Induce phase separation by adding 250 µL of water.[2]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at room temperature.[2]
-
Carefully collect the upper organic phase containing the lipids into a clean tube.
-
-
Sample Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triglyceride species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Glyceryl-d5 trioleate and the target triglyceride analytes. For example, for Glyceryl-d5 trioleate, the precursor ion would be the [M+NH4]+ adduct, and a characteristic product ion would be monitored.
-
-
Data Analysis
Quantification is achieved by calculating the peak area ratio of the endogenous triglyceride to the Glyceryl-d5 trioleate internal standard. A calibration curve can be constructed using known concentrations of a triolein standard to determine the absolute concentration of the analyte.
Protocol 2: Quantification of Triolein in Olive Oil by GC-MS
This protocol describes the analysis of triolein in olive oil using Glyceryl-d5 trioleate as an internal standard, which is particularly useful for assessing oil authenticity and quality.
Materials and Reagents
-
Olive oil sample
-
Glyceryl-d5 trioleate solution (e.g., 1 mg/mL in hexane)
-
Hexane (GC grade)
-
GC vials with inserts
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the olive oil sample into a GC vial.
-
Add a known amount of the Glyceryl-d5 trioleate internal standard solution.
-
Dilute the sample with hexane to a final concentration suitable for GC-MS analysis (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: A high-temperature capillary column suitable for triglyceride analysis (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness).
-
Injector: On-column or split/splitless injector.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 250°C) and ramp up to a final temperature (e.g., 360°C) to elute the triglycerides.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions: Select characteristic ions for both triolein and Glyceryl-d5 trioleate for accurate quantification.
-
-
Data Analysis
The concentration of triolein in the olive oil sample is determined by comparing the peak area of the triolein to that of the Glyceryl-d5 trioleate internal standard, using a calibration curve prepared with a certified triolein standard.
Quantitative Data Presentation
The following table is an illustrative example of quantitative results that can be obtained using a deuterated triglyceride internal standard. While this specific data was generated using a different deuterated triglyceride, it demonstrates the type of quantitative information that can be achieved.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) |
| Triglyceride A | 5.2 | 0.05 | 0.15 | 98.5 |
| Triglyceride B | 5.8 | 0.08 | 0.24 | 101.2 |
| Triglyceride C | 6.3 | 0.03 | 0.09 | 95.7 |
This table is a representative example and the values will be specific to the analyte, matrix, and instrumentation used.
Triglyceride Metabolism Signaling Pathway
Triglycerides are synthesized, stored, and mobilized through a complex network of metabolic pathways, primarily regulated by insulin and glucagon. The diagram below illustrates the key steps in triglyceride synthesis in the liver.
Caption: A simplified diagram of the triglyceride synthesis pathway in the liver.
This pathway highlights the conversion of glucose to glycerol-3-phosphate, which then undergoes sequential acylation steps catalyzed by enzymes such as GPAT, AGPAT, and DGAT to form triglycerides.[3] These triglycerides are then packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream for transport to peripheral tissues.[4]
Conclusion
Glyceryl-d5 trioleate is a valuable tool for accurate and precise quantification of triglycerides in a variety of matrices. The protocols and information provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement robust quantitative lipidomics workflows. The use of a stable isotope-labeled internal standard like Glyceryl-d5 trioleate is essential for obtaining high-quality, reliable data in lipid research.
References
- 1. Advanced GC-MS Blog Journal: Triglycerides in Oils Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Quantification of Triolein in Plasma using Glyceryl-d5 Trioleate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the main constituents of body fat in humans and other animals, and they serve as a major source of energy. The quantification of specific TAGs, such as triolein (a triglyceride of oleic acid), in plasma is of significant interest in various fields of research, including metabolic diseases, cardiovascular health, and drug development. Accurate and precise quantification of triolein requires the use of an internal standard to correct for variations during sample preparation and analysis. Glyceryl-d5 trioleate, a deuterated analog of triolein, is an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte of interest.[1] This document provides a detailed protocol for the spiking of Glyceryl-d5 trioleate into plasma samples for the accurate quantification of triolein by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA or citrate tubes)
-
Glyceryl-d5 trioleate
-
Methanol (HPLC grade)
-
1-Butanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard Stock and Spiking Solutions
A key step in this protocol is the preparation of a precise and stable internal standard (IS) spiking solution.
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Glyceryl-d5 trioleate.
-
Dissolve the weighed standard in 10 mL of chloroform to obtain a final concentration of 1 mg/mL.[4]
-
Store the stock solution in a tightly sealed glass vial at -20°C.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with a mixture of 1-butanol and methanol (1:1, v/v). For example, add 100 µL of the stock solution to 9.9 mL of the butanol:methanol mixture.
-
This spiking solution is added directly to the plasma samples. The use of a butanol/methanol mixture is compatible with common single-phase lipid extraction methods.[2][5]
-
Store the spiking solution at -20°C.
-
Plasma Sample Spiking and Lipid Extraction Protocol
The addition of the internal standard at the earliest stage of sample preparation is crucial for accurate quantification.[3] The following protocol is based on a modified single-phase extraction method which has been shown to be efficient for the extraction of a broad range of lipid classes, including triacylglycerols.[2][5]
-
Sample Thawing and Aliquoting:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed samples gently to ensure homogeneity.
-
Aliquot 50 µL of each plasma sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL Glyceryl-d5 trioleate spiking solution to each 50 µL plasma aliquot.
-
Vortex briefly to mix.
-
-
Protein Precipitation and Lipid Extraction:
-
Centrifugation:
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted lipids and the internal standard, to a new clean tube.
-
-
Sample Evaporation and Reconstitution:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as a 9:1 (v/v) mixture of methanol:toluene or isopropanol.
-
LC-MS/MS Analysis
The reconstituted samples are then ready for analysis by a suitable LC-MS/MS system. The specific parameters for the LC separation and MS/MS detection will need to be optimized for the specific instrumentation used. A general approach is outlined below.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triacylglycerols.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of triacylglycerols as their ammoniated adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Triolein (endogenous): The precursor ion will be the [M+NH4]+ adduct of triolein, and the product ion will be a fragment resulting from the neutral loss of one of the oleic acid chains plus ammonia.
-
Glyceryl-d5 trioleate (internal standard): The precursor ion will be the [M+NH4]+ adduct of Glyceryl-d5 trioleate, and the product ion will be a fragment corresponding to the neutral loss of an oleic acid chain plus ammonia, taking into account the mass shift due to the deuterium labels.
-
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison between different samples or experimental groups.
| Sample ID | Triolein Peak Area | Glyceryl-d5 trioleate Peak Area | Peak Area Ratio (Triolein/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 1.25E+07 | 2.50E+06 | 5.00 | 125.0 |
| Control 2 | 1.30E+07 | 2.55E+06 | 5.10 | 127.5 |
| Treated 1 | 9.80E+06 | 2.45E+06 | 4.00 | 100.0 |
| Treated 2 | 1.02E+07 | 2.51E+06 | 4.06 | 101.5 |
Note: The calculated concentration is determined from a calibration curve prepared with known concentrations of triolein and a fixed concentration of the internal standard.
Normal physiological concentrations of triglycerides in human plasma can range from less than 150 mg/dL (normal) to over 500 mg/dL (very high).[6][7] This corresponds to approximately 1500 to 5000 µg/mL. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of triolein.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of triolein in plasma using Glyceryl-d5 trioleate as an internal standard.
References
- 1. A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13 ... - Analyst (RSC Publishing) DOI:10.1039/D0AN02443K [pubs.rsc.org]
- 2. scent.vn [scent.vn]
- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Triglycerides: Why do they matter? - Mayo Clinic [mayoclinic.org]
- 7. High Blood Triglycerides - High Blood Triglycerides | NHLBI, NIH [nhlbi.nih.gov]
Application Notes and Protocols for Triglyceride Quantification Using Glyceryl-d5 Trioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of triglycerides (TGs) is crucial in various fields of research, including metabolic disease studies, drug development, and clinical diagnostics. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they correct for variations in sample preparation and instrument response.[1] Glyceryl-d5 trioleate, a deuterated form of triolein (TG 18:1/18:1/18:1), is an ideal internal standard for the quantification of triglycerides, particularly in complex biological matrices such as plasma, serum, and tissue homogenates. Its chemical and physical properties closely mimic those of endogenous triglycerides, ensuring reliable and accurate measurement.
This document provides detailed application notes and experimental protocols for the use of Glyceryl-d5 trioleate in triglyceride quantification assays using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The methodology involves the extraction of lipids, including triglycerides, from a biological sample. A known amount of Glyceryl-d5 trioleate is added as an internal standard at the beginning of the sample preparation process. Following extraction, the lipid extract is analyzed by LC-MS/MS. Triglycerides are separated by reverse-phase liquid chromatography and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the endogenous triglycerides to the Glyceryl-d5 trioleate internal standard against a calibration curve prepared with known concentrations of a non-labeled triglyceride standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Reagents: Ammonium formate, Formic acid
-
Internal Standard: Glyceryl-d5 trioleate
-
Calibration Standard: Triolein (or other relevant triglyceride standards)
-
Biological Matrix: Plasma, serum, or tissue homogenate
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Autosampler vials, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Internal Standard and Calibration Stock Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of Glyceryl-d5 trioleate in isopropanol.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock to a final concentration of 10 µg/mL in isopropanol. This solution will be used for spiking the samples.
-
Calibration Standard Stock Solution (CAL Stock): Prepare a 1 mg/mL stock solution of Triolein in isopropanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the CAL Stock in a suitable solvent (e.g., isopropanol) to cover the expected concentration range of triglycerides in the samples. A typical range would be from 0.1 µg/mL to 100 µg/mL.
Sample Preparation: Lipid Extraction from Plasma/Serum
Two common and effective methods for lipid extraction from plasma or serum are presented below. The choice of method may depend on laboratory preference and specific sample characteristics.
Method A: Modified Folch Extraction
-
To 50 µL of plasma or serum in a glass tube, add 10 µL of the Working IS solution (10 µg/mL Glyceryl-d5 trioleate).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method B: MTBE Extraction [2]
-
To 10 µL of plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the internal standard mixture (including Glyceryl-d5 trioleate at a final concentration of 1 µg/mL in the methanol).[2]
-
Vortex for 10 seconds.[2]
-
Add 750 µL of cold MTBE.[2]
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.[2]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[2]
-
Centrifuge at 14,000 rpm for 2 minutes.[2]
-
Collect the upper organic phase and transfer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture and transfer to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for triglyceride analysis. These may need to be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for Glyceryl-d5 Trioleate and Triolein
Triglycerides are typically detected as their ammonium adducts ([M+NH4]+) in the positive ion mode. The fragmentation in the collision cell often results in the neutral loss of one of the fatty acid chains.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glyceryl-d5 trioleate (IS) | 908.8 | 606.5 (Neutral loss of oleic acid + NH3) | 50 | 35 |
| Triolein (Analyte) | 902.8 | 604.5 (Neutral loss of oleic acid + NH3) | 50 | 35 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. Additional MRM transitions for other triglycerides of interest should be added to the acquisition method.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for all triglyceride analytes and the Glyceryl-d5 trioleate internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification of Unknowns: Determine the concentration of triglycerides in the unknown samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table represents typical performance data for a triglyceride quantification assay using a deuterated internal standard.
Table 4: Representative Assay Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
References
Application Notes & Protocols for Mass Spectrometry Sample Preparation with Glyceryl-d5 Trioleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Glyceryl-d5 trioleate as an internal standard in the quantitative analysis of triolein and other triacylglycerols (TAGs) by mass spectrometry.
Introduction
Triacylglycerols are a major class of lipids and serve as a primary form of energy storage in biological systems. Their accurate quantification is crucial in various research areas, including metabolic diseases, cardiovascular research, and drug development. Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry by correcting for variability in sample preparation and instrument response.[1][2] Glyceryl-d5 trioleate is a deuterated analog of triolein, making it an ideal internal standard for the quantification of triolein and structurally similar TAGs.
Principle
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of Glyceryl-d5 trioleate (the internal standard) is added to the biological sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous analyte (triolein) during liquid chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any sample loss or ionization suppression will affect both the analyte and the internal standard similarly.
Experimental Protocols
Materials and Reagents
-
Internal Standard: Glyceryl-d5 trioleate
-
Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Additives: Ammonium formate (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological samples)
-
Reagent Water: Deionized or Milli-Q water
Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted from established lipid extraction methods.[3][4]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a clean glass tube, add 10 µL of Glyceryl-d5 trioleate internal standard solution (e.g., 10 µg/mL in methanol) to achieve a final concentration of approximately 2 µg/mL in the initial sample. Vortex briefly.
-
Protein Precipitation and Lipid Extraction (MTBE Method):
-
Add 225 µL of cold methanol to the plasma sample. Vortex for 10 seconds.
-
Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of water. Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.[4]
-
-
Collection of Organic Phase: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of triacylglycerols. Optimization may be required depending on the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lipidomics.[1]
-
Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triacylglycerols.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Illustrative MRM Transitions for Triolein and Glyceryl-d5 Trioleate
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Triolein | 902.8 | 601.5 | 35 | 100 |
| Glyceryl-d5 trioleate | 907.8 | 601.5 | 35 | 100 |
Note: The precursor ion for triacylglycerols is typically the ammonium adduct [M+NH4]+. The product ion shown corresponds to the neutral loss of one of the oleic acid chains. These values are illustrative and should be optimized for the specific instrument used.
Table 2: Representative Quantitative Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| LLOQ (Lower Limit of Quantification) | 1-10 ng/mL |
| ULOQ (Upper Limit of Quantification) | 1000-5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-115% |
Note: These are typical performance characteristics for a validated bioanalytical method and should be established for each specific application.
Visualizations
Caption: Experimental workflow for the quantification of triolein.
Conclusion
The use of Glyceryl-d5 trioleate as an internal standard provides a robust and reliable method for the quantification of triolein and other triacylglycerols in biological matrices by LC-MS/MS. The detailed protocol and illustrative performance characteristics presented here serve as a valuable resource for researchers in lipidomics and related fields. It is recommended to perform a full method validation for each specific application to ensure data quality and regulatory compliance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application of Glyceryl-d5 Trioleate in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl-d5 trioleate is a stable isotope-labeled triglyceride that serves as a powerful tool in metabolic research, particularly in the field of lipidomics. The five deuterium atoms on the glycerol backbone allow for the sensitive and specific tracking of triglyceride metabolism in vitro and in vivo. By introducing this labeled compound into biological systems, researchers can elucidate the dynamics of triglyceride uptake, storage, and breakdown (lipolysis), as well as the incorporation of fatty acids into complex lipids. This application note provides detailed protocols for the use of Glyceryl-d5 trioleate in metabolic labeling studies, methods for sample analysis, and an overview of the key signaling pathways involved in triglyceride metabolism.
Core Applications
-
Internal Standard for Mass Spectrometry: Glyceryl-d5 trioleate is widely used as an internal standard for the accurate quantification of triglycerides and other glycerolipids in complex biological samples by mass spectrometry (MS). Its chemical similarity to endogenous triglycerides ensures comparable extraction and ionization efficiency, while its distinct mass allows for clear differentiation from unlabeled analytes.
-
Metabolic Flux Analysis: By tracing the incorporation and turnover of the deuterated glycerol backbone, researchers can quantify the rate of triglyceride synthesis, breakdown, and transport. This provides valuable insights into the dynamic processes of lipid metabolism under various physiological and pathological conditions.
-
Lipid Uptake and Storage Studies: The fate of exogenous triglycerides can be monitored by introducing Glyceryl-d5 trioleate to cell cultures or animal models. This allows for the investigation of cellular uptake mechanisms, storage in lipid droplets, and subsequent mobilization of fatty acids.
-
Drug Discovery and Development: The effect of therapeutic compounds on triglyceride metabolism can be assessed by measuring changes in the flux of labeled lipids. This is particularly relevant for the development of drugs targeting metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Adherent Mammalian Cells
This protocol describes a general procedure for labeling cultured cells with Glyceryl-d5 trioleate to study triglyceride metabolism.
Materials:
-
Glyceryl-d5 trioleate
-
Mammalian cell line of interest (e.g., hepatocytes, adipocytes)
-
Complete cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, or MTBE)
-
Internal standards for other lipid classes (optional)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Glyceryl-d5 trioleate in a suitable organic solvent (e.g., ethanol).
-
Complex the Glyceryl-d5 trioleate with fatty acid-free BSA to facilitate its delivery to cells. A typical molar ratio of Glyceryl-d5 trioleate to BSA is 5:1.
-
Briefly, dry down the required amount of Glyceryl-d5 trioleate stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of ethanol and then add it to a pre-warmed (37°C) solution of BSA in serum-free medium.
-
Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Sterile-filter the labeling medium through a 0.22 µm filter.
-
The final concentration of Glyceryl-d5 trioleate in the culture medium will need to be optimized for the specific cell type and experimental goals but typically ranges from 10 to 100 µM.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Remove the growth medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing Glyceryl-d5 trioleate-BSA complex to the cells.
-
Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Lipid Extraction:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Perform lipid extraction using a standard protocol such as the Folch, Bligh and Dyer, or methyl-tert-butyl ether (MTBE) method. For example, using the MTBE method, add cold methanol and MTBE to the cell pellet, vortex, and then add water to induce phase separation. The upper organic phase containing the lipids is collected.
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis (e.g., isopropanol:acetonitrile:water).
-
Separate the lipid species using a C18 or C30 reversed-phase chromatography column.
-
Perform mass spectrometric analysis in positive ion mode to detect the ammoniated adducts of triglycerides ([M+NH4]+).
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition from the precursor ion of Glyceryl-d5 trioleate to its characteristic fragment ions.
-
Protocol 2: Use of Glyceryl-d5 Trioleate as an Internal Standard
This protocol outlines the use of Glyceryl-d5 trioleate as an internal standard for the quantification of endogenous triglycerides.
Procedure:
-
Sample Preparation:
-
To each biological sample (e.g., plasma, cell lysate, tissue homogenate), add a known amount of Glyceryl-d5 trioleate from a stock solution of known concentration. The amount of internal standard added should be within the linear range of the mass spectrometer and comparable to the expected concentration of the endogenous triglycerides.
-
-
Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1, Step 3. The internal standard will be co-extracted with the endogenous lipids.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extract by LC-MS/MS as described in Protocol 1, Step 4.
-
Monitor the transitions for both the endogenous triglycerides of interest and the Glyceryl-d5 trioleate internal standard.
-
-
Data Analysis:
-
Calculate the peak area for each endogenous triglyceride and for the Glyceryl-d5 trioleate internal standard.
-
Determine the concentration of each endogenous triglyceride by comparing its peak area to the peak area of the internal standard and applying a response factor if necessary.
-
Data Presentation
The quantitative data obtained from metabolic labeling studies with Glyceryl-d5 trioleate can be summarized in tables for clear comparison.
Table 1: LC-MS/MS Parameters for Glyceryl-d5 Trioleate Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+NH4]+ of Glyceryl-d5 trioleate |
| Product Ions (m/z) | Fragments corresponding to neutral loss of deuterated glycerol and oleic acid |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
| Chromatographic Column | C18 or C30 reversed-phase |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
Table 2: Example Data - Turnover Rate of Triglycerides in Cultured Hepatocytes
| Treatment | Time (hours) | Labeled Triglyceride (%) | Unlabeled Triglyceride (%) | Half-life (hours) |
| Control | 2 | 15.2 ± 1.8 | 84.8 ± 1.8 | 8.5 |
| 6 | 38.5 ± 3.1 | 61.5 ± 3.1 | ||
| 12 | 65.1 ± 4.5 | 34.9 ± 4.5 | ||
| 24 | 85.3 ± 5.2 | 14.7 ± 5.2 | ||
| Drug X | 2 | 8.1 ± 1.1 | 91.9 ± 1.1 | 15.2 |
| 6 | 22.4 ± 2.5 | 77.6 ± 2.5 | ||
| 12 | 45.3 ± 3.9 | 54.7 ± 3.9 | ||
| 24 | 68.7 ± 4.8 | 31.3 ± 4.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic labeling experiment using Glyceryl-d5 trioleate.
Caption: Experimental workflow for metabolic labeling with Glyceryl-d5 trioleate.
Signaling Pathways in Triglyceride Metabolism
The metabolism of triglycerides is tightly regulated by various signaling pathways. Key pathways include those mediated by insulin and glucagon.
Application Notes and Protocols for the Use of Glyceryl-d5 Trioleate in Studying Dietary Fat Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl-d5 trioleate is a stable isotope-labeled triglyceride used as a tracer to study dietary fat absorption and metabolism.[1] The deuterium (d5) label on the glycerol backbone allows for the differentiation of exogenously administered lipids from endogenous lipid pools. This enables researchers to track the entire process of dietary fat digestion, absorption, transport, and metabolism with high precision using mass spectrometry-based techniques.[2][3] The use of stable isotopes like deuterium is advantageous as they are non-radioactive, making them safe for a variety of in vivo studies, including those in human subjects.[4]
The primary application of Glyceryl-d5 trioleate is in quantifying the rate and extent of dietary fat absorption. By measuring the appearance of the d5-labeled glycerol backbone and its metabolites in circulation and tissues over time, researchers can gain insights into the kinetics of lipid absorption and the subsequent metabolic fate of the absorbed fats.[5][6] This is particularly valuable in the fields of nutrition research, gastroenterology, and the development of drugs that may affect lipid metabolism.[1]
Applications
-
Quantification of Dietary Fat Absorption: Measuring the efficiency of triglyceride absorption from the gut into the bloodstream.
-
Studying Chylomicron Metabolism: Tracking the formation, secretion, and clearance of chylomicrons, the primary carriers of dietary fat.[7]
-
Investigating Lipid Storage and Utilization: Determining the distribution of dietary fats to various tissues, such as adipose tissue, liver, and muscle.
-
Drug Development: Assessing the impact of new therapeutic agents on fat absorption and metabolism.
-
Understanding Disease Pathophysiology: Investigating malabsorption syndromes and other metabolic disorders related to lipid metabolism.
Experimental Protocols
In Vivo Dietary Fat Absorption Study in a Murine Model
This protocol describes a typical in vivo experiment to measure dietary fat absorption using Glyceryl-d5 trioleate in mice.
1. Animal Preparation:
- House C57BL/6 mice in a controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to a standard chow diet and water.
- Fast the mice for 4-6 hours prior to the administration of the lipid emulsion to ensure an empty stomach for consistent absorption.
2. Preparation of Lipid Emulsion:
- Prepare a lipid emulsion containing Glyceryl-d5 trioleate. A typical composition would be:
- Glyceryl-d5 trioleate (e.g., 150 mg/kg body weight)
- Corn oil (as a carrier)
- A suitable emulsifier (e.g., 20% TPGS - d-α-tocopheryl polyethylene glycol 1000 succinate) to ensure proper dispersion.[8]
- Vortex the mixture thoroughly to create a homogenous emulsion.
3. Administration of the Tracer:
- Administer the prepared lipid emulsion to the fasted mice via oral gavage. The volume should be carefully calculated based on the mouse's body weight.
4. Sample Collection:
- Blood Sampling: Collect blood samples at multiple time points post-gavage (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding. Collect blood in tubes containing an anticoagulant (e.g., EDTA).
- Fecal Sampling: House mice in metabolic cages to allow for the collection of feces over a 24-48 hour period to assess fat excretion.[9][10]
- Tissue Sampling: At the end of the experiment, euthanize the mice and collect relevant tissues such as the small intestine, liver, adipose tissue, and muscle. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
Sample Preparation
1. Plasma Preparation:
- Centrifuge the collected blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Transfer the plasma supernatant to a new tube and store at -80°C.
2. Fecal Lipid Extraction:
- Dry the collected feces to a constant weight.
- Grind the dried feces into a fine powder.
- Perform a lipid extraction using a modified Folch or Bligh-Dyer method.[10]
- Homogenize a known weight of fecal powder in a chloroform:methanol (2:1, v/v) solution.
- Centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas and reconstitute in a suitable solvent for analysis.
3. Tissue Lipid Extraction:
- Homogenize a known weight of tissue in a chloroform:methanol (2:1, v/v) solution.
- Follow the same phase separation and extraction procedure as for fecal lipids.
LC-MS/MS Analysis for Quantification of Glyceryl-d5 Trioleate and its Metabolites
1. Instrumentation:
- Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[11]
2. Chromatographic Separation:
- Employ a reversed-phase C18 column to separate the different lipid species.
- Use a gradient elution with mobile phases such as water, methanol, and isopropanol containing a modifier like ammonium acetate to enhance ionization.
3. Mass Spectrometry Detection:
- Operate the mass spectrometer in positive ion mode.
- Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of Glyceryl-d5 trioleate and its expected metabolites (e.g., d5-diglycerides, d5-monoglycerides, and d5-glycerol).[12]
- The d5-label provides a unique mass shift that allows for clear differentiation from endogenous, unlabeled lipids.
4. Data Analysis:
- Quantify the concentration of the labeled species in each sample by comparing their peak areas to a standard curve generated with known concentrations of Glyceryl-d5 trioleate.
- Use an internal standard (e.g., a different isotopically labeled lipid not present in the sample) to correct for variations in sample processing and instrument response.[3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Glyceryl-d5 Trioleate in Plasma
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Example: 15.2 | µg/mL |
| Tmax (Time to Cmax) | Example: 120 | minutes |
| AUC (Area Under the Curve) | Example: 2500 | µg*min/mL |
| Half-life (t1/2) | Example: 2.8 - 6.5 | minutes |
Note: The values presented are illustrative and will vary depending on the specific experimental conditions. The half-life data is based on studies using radiolabeled triolein as a tracer for chylomicron TG.[7][13]
Table 2: Fecal Excretion of Administered Glyceryl-d5 Trioleate
| Parameter | Value | Unit |
| Total Administered Dose | Example: 150 | mg/kg |
| Fecal Excretion (48h) | Example: 7.5 | mg/kg |
| Percentage of Fat Absorption | Example: 95 | % |
Note: The values presented are for illustrative purposes. The percentage of fat absorption is calculated as: ((Total Dose - Fecal Excretion) / Total Dose) * 100.
Visualization
Caption: Signaling pathway of dietary fat absorption using Glyceryl-d5 trioleate.
Caption: Experimental workflow for a dietary fat absorption study.
References
- 1. Application of stable isotopes in Omics technology (Lipidomics, Protomics, etc.) - Mesbah Energy [irisotope.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of human chylomicron triglyceride clearance with a labeled commercial lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Fecal lipid analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Glyceryl-d5 trioleate stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Glyceryl-d5 trioleate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Glyceryl-d5 trioleate?
A1: For long-term stability, Glyceryl-d5 trioleate should be stored at or below -20°C in a tightly sealed glass container with a Teflon-lined cap. To prevent oxidation, it is highly recommended to overlay the product with an inert gas such as argon or nitrogen before sealing.
Q2: Can I store Glyceryl-d5 trioleate in a refrigerator (+4°C)?
A2: While refrigerated storage at +4°C is acceptable for short periods, long-term storage at this temperature is not recommended. Unsaturated lipids like Glyceryl-d5 trioleate are more susceptible to degradation at higher temperatures. For optimal stability and to minimize the risk of hydrolysis and oxidation, storage at -20°C or below is strongly advised.
Q3: How long can I expect Glyceryl-d5 trioleate to remain stable?
A3: When stored under the recommended conditions (at or below -20°C, under an inert atmosphere, and protected from light), Glyceryl-d5 trioleate is expected to be stable for at least two to three years. However, it is best practice to re-analyze the chemical purity of the compound after three years before use.
Q4: Is Glyceryl-d5 trioleate sensitive to light or air?
A4: Yes, as an unsaturated triglyceride, Glyceryl-d5 trioleate is sensitive to both light and air (oxygen).[] Exposure to these elements can accelerate oxidative degradation. Therefore, it is crucial to store it in a dark container and under an inert atmosphere.
Q5: What are the primary degradation pathways for Glyceryl-d5 trioleate?
A5: The two primary degradation pathways for Glyceryl-d5 trioleate are:
-
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This can result in changes in the product's properties and purity.
-
Hydrolysis: The ester linkages can be hydrolyzed, breaking down the triglyceride into glycerol and free fatty acids. This process can be accelerated by the presence of moisture and certain enzymes.
Q6: Should I be concerned about repeated freeze-thaw cycles?
A6: Yes, it is advisable to avoid multiple freeze-thaw cycles. If you need to use small amounts of the product at different times, it is recommended to aliquot the material into smaller, single-use vials upon receipt. This will minimize the exposure of the bulk material to temperature fluctuations and atmospheric conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the product due to improper storage or handling. | 1. Verify the storage conditions (temperature, inert atmosphere, protection from light).2. Analyze for common degradation products such as free fatty acids, mono- and diglycerides, and oxidation products.3. If degradation is suspected, it is recommended to use a fresh, properly stored vial of Glyceryl-d5 trioleate. |
| Change in physical appearance (e.g., color, viscosity) | Significant oxidation or hydrolysis may have occurred. | Discontinue use of the product and obtain a new lot. Review storage and handling procedures to prevent future degradation. |
| Inconsistent experimental results | Variability in the purity of Glyceryl-d5 trioleate due to degradation. | 1. Re-analyze the purity of the Glyceryl-d5 trioleate using a validated analytical method (see Experimental Protocols section).2. Ensure that all aliquots used in the experiments are from a properly stored stock. |
Stability Summary
| Storage Condition | Expected Stability | Key Considerations |
| -20°C or below (Recommended) | At least 2-3 years | Store in a glass container with a Teflon-lined cap under an inert atmosphere (argon or nitrogen) and protected from light. |
| +4°C (Refrigerated) | Short-term only | Increased risk of degradation over time. Not recommended for long-term storage. |
| Room Temperature | Not recommended | Significant potential for rapid degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of Glyceryl-d5 trioleate and detect the presence of hydrolysis products.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Gradient Program:
-
0-10 min: 80% Acetonitrile, 20% Isopropanol
-
10-25 min: Gradient to 40% Acetonitrile, 60% Isopropanol
-
25-30 min: Hold at 40% Acetonitrile, 60% Isopropanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of Glyceryl-d5 trioleate in chloroform or a suitable organic solvent.
-
Analysis: Monitor the chromatogram for the main Glyceryl-d5 trioleate peak and any earlier eluting peaks that may correspond to more polar degradation products like free fatty acids, mono-, or diglycerides.
Protocol 2: Purity and Oxidation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for assessing the fatty acid profile after derivatization and can be used to detect volatile oxidation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 350°C at 10°C/min.
-
Hold at 350°C for 10 min.
-
-
Injector Temperature: 300°C
-
MS Transfer Line Temperature: 320°C
-
Ion Source Temperature: 230°C
-
Sample Preparation (for fatty acid profile):
-
Hydrolyze the Glyceryl-d5 trioleate sample.
-
Derivatize the resulting fatty acids to their fatty acid methyl esters (FAMEs) using a standard procedure (e.g., with BF3-methanol).
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
-
Analysis: The GC-MS analysis of the FAMEs will provide the fatty acid composition and can indicate the presence of any degradation products. Direct injection of the diluted Glyceryl-d5 trioleate can also be performed to check for volatile impurities.
Visual Guides
Caption: Recommended experimental workflow for handling and analyzing Glyceryl-d5 trioleate.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
preventing degradation of Glyceryl-d5 trioleate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glyceryl-d5 trioleate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Glyceryl-d5 trioleate in solution?
A1: The two main degradation pathways for Glyceryl-d5 trioleate are hydrolysis and oxidation.
-
Hydrolysis: The ester bonds of the triglyceride are cleaved, typically in the presence of water and catalyzed by acid or base, yielding glycerol-d5 and free oleic acid.[1][2][3]
-
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or heat. This process can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the properties of the solution and interfere with experimental results.
Q2: What are the ideal storage conditions for neat Glyceryl-d5 trioleate?
A2: To ensure long-term stability of neat Glyceryl-d5 trioleate, it should be stored refrigerated at 2-8°C.[4] For extended storage, some suppliers recommend -20°C.[5] It is also crucial to protect it from light and air by storing it in a tightly sealed container under an inert gas like nitrogen or argon.
Q3: How long can I expect my Glyceryl-d5 trioleate solution to be stable?
A3: The stability of Glyceryl-d5 trioleate in solution is highly dependent on the solvent, storage temperature, and exposure to light and oxygen. When stored properly at -20°C in a suitable solvent and protected from light and air, solutions can be stable for an extended period. However, it is recommended to re-analyze the chemical purity of the compound after three years of storage.[4][6] For working solutions, it is best practice to prepare them fresh or use them within a short timeframe to minimize degradation.
Q4: What are the best solvents to use for dissolving Glyceryl-d5 trioleate?
A4: Glyceryl-d5 trioleate is soluble in a variety of organic solvents. Chloroform is a commonly used solvent. Other suitable solvents include ether and carbon tetrachloride. It is practically insoluble in water. When choosing a solvent, consider its potential for reactivity and ensure it is of high purity and dry to prevent hydrolysis.
Q5: Should I add an antioxidant to my Glyceryl-d5 trioleate solution?
A5: Yes, adding an antioxidant is a highly effective way to prevent oxidative degradation, especially for long-term storage or when the solution will be exposed to conditions that promote oxidation. Phenolic compounds have been shown to significantly inhibit the oxidation of glyceryl trioleate.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram (e.g., GC-MS, LC-MS) | Degradation of Glyceryl-d5 trioleate (hydrolysis or oxidation). | - Prepare fresh solutions before analysis. - Review storage and handling procedures to ensure exclusion of air, light, and moisture. - Add an antioxidant to the solution. - Confirm the identity of the extra peaks by comparing with standards of potential degradation products (e.g., oleic acid, glycerol-d5). |
| Inconsistent analytical results between experiments | Progressive degradation of the stock or working solution. | - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles and contamination. - Prepare working solutions fresh daily from a recently opened aliquot. - Re-verify the concentration of the stock solution periodically. |
| Cloudy or precipitated solution | Hydrolysis leading to the formation of less soluble free fatty acids or the use of an inappropriate solvent. | - Ensure the solvent is dry and of high purity. - If using a mixed solvent system, check the solubility of Glyceryl-d5 trioleate at the desired concentration and temperature. - Filter the solution if necessary, but investigate the cause of precipitation. |
| Discoloration of the solution (e.g., yellowing) | Oxidation of the oleic acid chains. | - Store the solution under an inert atmosphere (nitrogen or argon). - Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Add an appropriate antioxidant. |
Experimental Protocols
Protocol for Preparing a Stabilized Glyceryl-d5 Trioleate Solution
This protocol describes the preparation of a Glyceryl-d5 trioleate solution with the addition of an antioxidant and under an inert atmosphere to minimize degradation.
Materials:
-
Glyceryl-d5 trioleate
-
High-purity, dry solvent (e.g., chloroform)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Inert gas (Nitrogen or Argon) with a gas-tight syringe or Schlenk line
-
Glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Prepare the Antioxidant Stock Solution:
-
Dissolve BHT in the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Prepare the Glyceryl-d5 Trioleate Solution:
-
In a clean, dry glass vial, weigh the desired amount of Glyceryl-d5 trioleate.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Add a small volume of the BHT stock solution to the Glyceryl-d5 trioleate solution to reach a final BHT concentration of 0.01-0.1% (w/v).
-
Vortex briefly to ensure complete dissolution and mixing.
-
-
Inert Gas Purging:
-
Gently bubble nitrogen or argon gas through the solution for 1-2 minutes using a gas-tight syringe with a long needle, ensuring the needle tip is below the liquid surface.
-
Alternatively, use a Schlenk line to evacuate and backfill the vial with inert gas three times.
-
-
Storage:
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the solution at the recommended temperature (-20°C for long-term storage).
-
GC-MS Protocol for Monitoring Glyceryl-d5 Trioleate Degradation
This protocol provides a general method for the analysis of Glyceryl-d5 trioleate and its primary hydrolysis product, oleic acid, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Glyceryl-d5 trioleate solution sample
-
Internal standard (e.g., a deuterated fatty acid not present in the sample)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent for derivatization
-
GC-MS system with a suitable capillary column (e.g., a low to mid-polarity column)
Procedure:
-
Sample Preparation:
-
Transfer a known volume of the Glyceryl-d5 trioleate solution to a clean, dry reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For quantification, SIM mode is preferred, monitoring characteristic ions for the derivatized forms of Glyceryl-d5 trioleate, oleic acid, and the internal standard.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS derivatives of Glyceryl-d5 trioleate and oleic acid based on their retention times and mass spectra.
-
Quantify the amount of each compound by comparing the peak area to that of the internal standard.
-
Data Summary
Table 1: Recommended Storage Conditions for Glyceryl-d5 Trioleate Solutions
| Solvent | Temperature | Atmosphere | Light Protection | Recommended Antioxidant (Concentration) |
| Chloroform | -20°C | Inert (N₂ or Ar) | Amber vial or foil wrap | BHT (0.01-0.1%) |
| Hexane | -20°C | Inert (N₂ or Ar) | Amber vial or foil wrap | BHT (0.01-0.1%) |
| Ethanol | -20°C | Inert (N₂ or Ar) | Amber vial or foil wrap | α-Tocopherol (0.02-0.1%) |
Note: Data is compiled from general best practices for handling unsaturated lipids. Specific stability may vary based on the purity of the solvent and the specific experimental conditions.
Visualizations
References
- 1. Effects of structural characteristics of phenolic compounds on oxidation of glycerol trioleate: Action rule and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. caymanchem.com [caymanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Matrix Effects on Glyceryl-d5 Trioleate Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Glyceryl-d5 trioleate by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is Glyceryl-d5 trioleate and why is it used as an internal standard?
Glyceryl-d5 trioleate is a deuterated form of triolein, a common triglyceride. The five deuterium atoms on the glycerol backbone make it slightly heavier than its non-deuterated counterpart. In liquid chromatography-mass spectrometry (LC-MS), it is frequently used as an internal standard for the quantification of triglycerides and other lipids in complex biological matrices. The assumption is that the deuterated standard will behave chromatographically and ionize similarly to the endogenous analyte, thus compensating for variations in sample preparation and matrix effects.
Q2: What are matrix effects and how do they affect the ionization of Glyceryl-d5 trioleate?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of Glyceryl-d5 trioleate analysis in biological samples like plasma, these effects are primarily caused by high concentrations of other lipids, particularly phospholipids.[2][3] These co-eluting matrix components can compete with Glyceryl-d5 trioleate for ionization in the mass spectrometer's source, leading to a phenomenon called ion suppression.[1][4] Ion suppression results in a decreased signal intensity for the internal standard, which can lead to inaccurate quantification of the target analyte if the suppression affects the analyte and the internal standard differently.
Q3: Can the deuterium labeling in Glyceryl-d5 trioleate cause it to behave differently than the native analyte?
Yes. While stable isotope-labeled internal standards are designed to be chemically identical to the analyte, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties. This "isotope effect" can cause the deuterated standard to elute slightly earlier from a reversed-phase chromatography column than the non-deuterated analyte.[5] If significant ion suppression occurs in the region where the analyte and internal standard elute, this slight difference in retention time can expose them to different degrees of matrix effects, compromising the accuracy of quantification.[6]
Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for Glyceryl-d5 trioleate?
For triglyceride analysis by tandem mass spectrometry, the precursor ion is typically the ammonium adduct of the molecule ([M+NH4]+). The product ions are generated by the neutral loss of one of the fatty acid chains. For Glyceryl-d5 trioleate (assuming the common 18:1 oleic acid chains), the transitions would be based on the neutral loss of oleic acid. The exact m/z values will depend on the specific instrument and ionization conditions. For a d5-labeled triacylglycerol with a mix of fatty acids like d5-TAG 16:0/18:0/16:0, a common approach is to monitor the transition corresponding to the neutral loss of one of the fatty acids.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal/No Peak for Glyceryl-d5 trioleate | Severe Ion Suppression: High concentration of co-eluting matrix components, especially phospholipids in plasma samples. | 1. Improve Sample Preparation: Implement a more rigorous lipid extraction and cleanup method to remove interfering phospholipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate Glyceryl-d5 trioleate from the main region of phospholipid elution. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.[4] |
| High Variability in Glyceryl-d5 trioleate Peak Area | Inconsistent Matrix Effects: Sample-to-sample variation in the composition of the matrix. | 1. Use a Robust Internal Standard: Ensure that Glyceryl-d5 trioleate is added early in the sample preparation process to account for variability in extraction efficiency. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to mimic the matrix effects. |
| Analyte and Internal Standard Peak Shapes are Different | Differential Matrix Effects: The analyte and Glyceryl-d5 trioleate are not co-eluting perfectly and are therefore experiencing different degrees of ion suppression. | 1. Chromatographic Optimization: Fine-tune the LC method to ensure co-elution of the analyte and the internal standard. This may involve adjusting the mobile phase composition, gradient, or column chemistry. 2. Evaluate Isotope Effect: Be aware that deuterated standards can elute slightly earlier.[5] Adjust chromatography to minimize this separation. |
| Inaccurate Quantification (Poor Accuracy and Precision) | Non-linear Response due to Matrix Effects: The relationship between concentration and response is not linear for the analyte and/or the internal standard due to concentration-dependent ion suppression. | 1. Assess Matrix Effects Systematically: Perform post-extraction addition experiments to quantify the extent of ion suppression for both the analyte and Glyceryl-d5 trioleate. 2. Use a Different Internal Standard: If Glyceryl-d5 trioleate proves to be unsuitable due to differential matrix effects, consider a different stable-isotope labeled lipid that more closely matches the chromatographic behavior of the analyte. |
| Isotopic Overlap | Contribution from Natural Isotopes: The M+2 isotopic peak of a less saturated triglyceride can overlap with the monoisotopic peak of a more saturated one, leading to interference.[7] | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to resolve the isobaric overlap. 2. Isotopic Correction Algorithms: Apply software-based corrections to account for the contribution of natural isotopes.[8] |
Quantitative Data on Matrix Effects
| Lipid Class | Matrix | Typical Matrix Effect (%) | Primary Cause |
| Triglycerides | Plasma | -20% to -50% (Suppression) | Co-elution with high concentrations of phospholipids. |
| Phospholipids | Plasma | -30% to -70% (Suppression) | High endogenous concentration leading to self-suppression and suppression of other analytes. |
Note: These values are illustrative and the actual matrix effect can vary significantly depending on the specific analyte, sample preparation method, chromatographic conditions, and mass spectrometer used.
Experimental Protocols
A detailed protocol for the extraction and analysis of triglycerides from plasma using a deuterated internal standard is provided below.
1. Materials and Reagents
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Plasma samples
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Glyceryl-d5 trioleate internal standard solution (in a suitable organic solvent)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium formate
2. Sample Preparation (Modified Folch Extraction)
-
To 100 µL of plasma in a glass tube, add 10 µL of the Glyceryl-d5 trioleate internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate triglycerides from phospholipids.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion: [M+NH4]+ for both the analyte and Glyceryl-d5 trioleate.
-
Product Ion: Neutral loss of one of the fatty acid chains.
-
Visualizations
Caption: Experimental workflow for triglyceride analysis.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
Technical Support Center: Glyceryl-d5 Trioleate Solubility in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Glyceryl-d5 trioleate in complex matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Glyceryl-d5 trioleate?
Glyceryl-d5 trioleate, a deuterated form of triolein, is a non-polar lipid. Its solubility is generally low in polar solvents and high in non-polar organic solvents. It is insoluble in water.[1]
Q2: I am observing precipitation of Glyceryl-d5 trioleate when spiking it into my plasma/serum sample. What is causing this?
Precipitation, or "crashing out," of Glyceryl-d5 trioleate upon addition to aqueous-based complex matrices like plasma or serum is common. This occurs because the highly non-polar lipid is incompatible with the aqueous environment. The issue is often exacerbated if the stock solution of the lipid is prepared in a solvent that is not fully miscible with the biological matrix.
Q3: How can I prevent the precipitation of Glyceryl-d5 trioleate in my biological samples?
To prevent precipitation, it is crucial to employ appropriate solvent systems and techniques when introducing the lipid standard into the sample. This typically involves using a carrier solvent that is miscible with the biological matrix or using a protein precipitation/lipid extraction method where the standard is added in an organic solvent during the extraction process.
Q4: Can I dissolve Glyceryl-d5 trioleate directly in cell culture media?
Directly dissolving Glyceryl-d5 trioleate in aqueous cell culture media is challenging due to its poor solubility.[2][][4] To deliver it to cells, it is often complexed with a carrier molecule like bovine serum albumin (BSA) or solubilized with a surfactant.[5]
Troubleshooting Guides
Issue 1: Precipitation of Internal Standard in Plasma/Serum During Sample Preparation for LC-MS
Symptoms:
-
Visible cloudiness or particulate matter after adding Glyceryl-d5 trioleate stock solution to the plasma or serum.
-
Poor recovery and high variability in analytical results.
Root Causes:
-
Inappropriate solvent for the stock solution.
-
Direct addition of a concentrated non-polar stock solution to the aqueous matrix.
-
Insufficient mixing.
Solutions:
-
Optimize Stock Solution Solvent: Prepare the Glyceryl-d5 trioleate stock solution in a solvent that is miscible with the subsequent extraction solvent. Common choices include ethanol, isopropanol, or a mixture of methanol and chloroform.
-
Utilize a Protein Precipitation/Lipid Extraction Protocol: Instead of adding the internal standard directly to the plasma, incorporate it during the lipid extraction process. This ensures that the lipid remains in a favorable non-polar environment. A common approach is to add the Glyceryl-d5 trioleate in an organic solvent (e.g., methanol) to the plasma, followed by the addition of other extraction solvents.
-
Employ a Suitable Carrier Solvent: If direct spiking is necessary, use a solvent that is more compatible with the aqueous sample, such as ethanol or isopropanol, and add the stock solution slowly while vortexing.
Issue 2: Low and Inconsistent Recovery of Glyceryl-d5 Trioleate in Tissue Homogenates
Symptoms:
-
Low signal intensity for Glyceryl-d5 trioleate in the final extract.
-
High coefficient of variation (%CV) across replicate samples.
Root Causes:
-
Incomplete extraction of the lipid from the tissue matrix.
-
Binding of the lipid to precipitated proteins or other cellular debris.
-
Degradation of the lipid during sample processing.[6]
Solutions:
-
Thorough Homogenization: Ensure the tissue is completely homogenized to maximize the surface area for solvent extraction.
-
Use a Robust Lipid Extraction Method: The Folch or Bligh-Dyer methods, which utilize a chloroform/methanol solvent system, are effective for extracting triglycerides from tissues. A methyl-tert-butyl ether (MTBE) based extraction is another excellent alternative.
-
Spike the Internal Standard Early: Add the Glyceryl-d5 trioleate stock solution to the homogenization solvent (e.g., methanol) before adding it to the tissue. This ensures the internal standard is subjected to the same extraction conditions as the endogenous lipids.
-
Work at Low Temperatures: To minimize enzymatic degradation, perform all extraction steps on ice or at 4°C.[7]
Data Presentation
Table 1: Recommended Solvents for Glyceryl-d5 Trioleate Stock Solutions and Lipid Extraction
| Solvent/Solvent System | Application | Notes |
| Ethanol | Stock Solution | Good for direct spiking into aqueous samples due to its miscibility, but add slowly with vortexing. |
| Isopropanol | Stock Solution & Extraction | Often used in lipid extraction protocols and as a final resuspension solvent. |
| Methanol | Stock Solution & Extraction | A common solvent for preparing internal standard mixes for lipidomics. |
| Chloroform/Methanol (2:1, v/v) | Lipid Extraction | Classic Folch method, highly effective for tissue lipid extraction. |
| Methyl-tert-butyl ether (MTBE) | Lipid Extraction | A less toxic alternative to chloroform, widely used in lipidomics. |
| Dichloromethane | Stock Solution | Good solvent for triglycerides, but less polar than methanol or ethanol. |
| Toluene | Stock Solution & Resuspension | Can be used in the final resuspension solvent, often in a mixture (e.g., methanol/toluene 9:1). |
| Butanol/Di-isopropyl ether (40:60, v/v) | Lipid Extraction | Effective for delipidation of plasma without protein precipitation.[8] |
Experimental Protocols
Protocol 1: Spiking Glyceryl-d5 Trioleate into Plasma using Protein Precipitation and Lipid Extraction
This protocol is adapted for LC-MS based lipidomics analysis.
Materials:
-
Plasma sample
-
Glyceryl-d5 trioleate
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Glyceryl-d5 trioleate in methanol at a suitable concentration (e.g., 1 mg/mL).
-
In a microcentrifuge tube, add 225 µL of cold methanol containing the desired amount of Glyceryl-d5 trioleate internal standard to 10 µL of plasma.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold MTBE and vortex for another 10 seconds.
-
Shake the mixture at 4°C for 6 minutes.
-
Induce phase separation by adding 188 µL of water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase for analysis.
-
Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for your analytical method (e.g., methanol/toluene 9:1, v/v).
Protocol 2: Delivery of Glyceryl-d5 Trioleate to Cells in Culture
Materials:
-
Glyceryl-d5 trioleate
-
Ethanol
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium
Procedure:
-
Prepare a concentrated stock solution of Glyceryl-d5 trioleate in ethanol.
-
In a sterile tube, slowly add the ethanolic stock solution to a sterile BSA solution in cell culture medium while gently vortexing. The final concentration of ethanol in the medium should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Incubate the Glyceryl-d5 trioleate-BSA complex at 37°C for 30 minutes to allow for complexation.
-
Add the complex to your cell culture at the desired final concentration.
Mandatory Visualization
References
- 1. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solvent system for delipidation of plasma or serum without protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different extraction methods on Glyceryl-d5 trioleate recovery
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the extraction of Glyceryl-d5 trioleate. Find answers to frequently asked questions, detailed experimental protocols, and comparative data to optimize your recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of Glyceryl-d5 trioleate and other neutral lipids.
Q1: Why is my Glyceryl-d5 trioleate recovery unexpectedly low?
A1: Low recovery rates can stem from several factors, most commonly related to insufficient extraction or analyte loss.[1] Key areas to investigate include:
-
Incorrect Solvent Polarity: Glyceryl-d5 trioleate is a non-polar lipid. The polarity of your extraction solvent must be suitable for dissolving it. For samples with a high fat content, using highly polar solvents like methanol or water alone may be ineffective.[1] Non-polar solvents are generally required to efficiently extract triacylglycerols (TAGs).[2]
-
Suboptimal Sample-to-Solvent Ratio: The ratio of the sample to the extraction solvent is a critical factor influencing lipid yield.[2] For methods like Folch or Bligh-Dyer, a sample-to-solvent ratio of 1:20 (v/v) is often recommended to achieve the highest yield.[2][3] Inadequate solvent volume can lead to incomplete extraction.
-
Solid-Phase Extraction (SPE) Issues: If using SPE, low recovery can be caused by several procedural missteps:
-
Analyte Breakthrough: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Overloading the column with too much sample or matrix can also cause the analyte to pass through without being retained.[4]
-
Premature Elution: The wash solvent may be too strong, stripping the analyte from the column along with impurities.[4]
-
Incomplete Elution: The elution solvent may be too weak or used in insufficient volume, leaving the analyte bound to the sorbent.[1][4]
-
-
Formation of Emulsions (in LLE): The creation of a stable emulsion between the aqueous and organic layers can trap your analyte, preventing its complete transfer into the organic phase and leading to poor recovery.[5]
Q2: How can I improve the recovery of Glyceryl-d5 trioleate?
A2: To enhance recovery, consider the following optimization strategies:
-
Adjust Solvent System: For liquid-liquid extractions (LLE), ensure you are using a solvent system with appropriate polarity. Chloroform/methanol-based methods like Folch and Bligh-Dyer are considered gold standards for their high efficiency in extracting major lipid classes, including TAGs.[2] Using co-solvents like tetrahydrofuran (THF) or diethyl ether can also improve the solubilization of triolein.[6][7][8]
-
Optimize Extraction Conditions: Increase the efficiency of the extraction process by incorporating physical methods such as sonication or using a water bath for heating.[1] Performing multiple sequential extractions on the same sample and pooling the extracts can also significantly increase the yield.[1]
-
Optimize SPE Protocol:
-
Conditioning/Activation: Ensure the SPE column is properly activated with the recommended solvents to ensure consistent interaction with the sorbent.[1]
-
Loading: If the analyte is breaking through during sample loading, consider diluting your sample with a weaker solvent or reducing the amount of sample loaded onto the cartridge.[4]
-
Washing: If the analyte is lost during the wash step, switch to a weaker (less polar) wash solvent.[4]
-
Elution: To ensure complete elution, increase the volume of the elution solvent or use a stronger (more non-polar) solvent.[1][4]
-
Q3: I'm observing a stable emulsion during my liquid-liquid extraction. What should I do?
A3: Emulsion formation is a common problem, especially with high-fat samples, as molecules like phospholipids and triglycerides can act as surfactants.[5] Here are several techniques to prevent or break an emulsion:
-
Prevent Formation: Instead of vigorous shaking or vortexing, use gentle swirling or rocking to mix the phases. This reduces the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.[5]
-
Break an Existing Emulsion:
-
Salting Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can force the separation of the phases.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help solubilize the emulsifying agents.[5]
-
Filtration: Pass the mixture through a glass wool plug or a dedicated phase separation filter paper to help break the emulsion and separate the layers.[5]
-
Centrifugation: Spinning the sample at a moderate speed can often compact the emulsion layer, allowing for easier removal of the distinct aqueous and organic phases.
-
Q4: Which extraction method is best for triacylglycerols like Glyceryl-d5 trioleate?
A4: The Folch and Bligh-Dyer methods are considered the "gold standards" for total lipid extraction and are highly effective for triacylglycerols.[2]
-
Folch Method: This method uses a chloroform:methanol (2:1) mixture with a high solvent-to-sample ratio (20:1). It is particularly effective for samples with high lipid content (>2%).[2][9]
-
Bligh-Dyer Method: This is a modification of the Folch method that uses less solvent and is well-suited for samples with high water content, such as biological fluids.[2][9] Studies show it provides excellent recovery for triglycerides.[10]
-
Solid-Phase Extraction (SPE): SPE can also be highly effective and allows for the separation of different lipid classes.[11][12] Using an appropriate non-polar solvent like hexane or chloroform for elution will effectively recover triacylglycerols.[13]
Q5: Does the choice of solvent significantly impact recovery?
A5: Yes, absolutely. The principle of "like dissolves like" is fundamental to extraction.[1]
-
Polarity Matching: Solvents interact differently with the polar (glycerol backbone) and non-polar (fatty acid chains) parts of triolein.[6][8] Non-polar solvents are highly effective at extracting TAGs.[2]
-
Selective Extraction: You can tailor your solvent choice to selectively extract certain lipid classes. For example, a chloroform-methanol-water system in a Bligh-Dyer extraction recovers both triglycerides and phospholipids well.[10] However, substituting the chloroform with an isooctane-ethyl acetate mixture maintains high triglyceride recovery while yielding very poor recovery of phospholipids, simplifying the resulting extract if TAGs are the primary analyte of interest.[10]
Quantitative Data on Extraction Methods
The recovery of triacylglycerols (TAGs) is highly dependent on the chosen method and solvent system. The following table summarizes recovery data from cited literature.
| Extraction Method | Solvent System | Analyte/Matrix | Reported Recovery/Efficiency | Source |
| Bligh-Dyer | Chloroform-Methanol-Water | Triglycerides | 91.8% | [10] |
| Bligh-Dyer (modified) | Isooctane-Ethyl Acetate | Triglycerides | 93.5% | [10] |
| Folch | Chloroform-Methanol (2:1) | Total Lipid (>2% fat content) | Significantly higher than Bligh-Dyer | [9] |
| Bligh-Dyer | Chloroform-Methanol (1:2) | Total Lipid (>2% fat content) | Significantly lower than Folch | [9] |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This protocol is a standard procedure for extracting total lipids, including Glyceryl-d5 trioleate, from biological samples.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl (Saline) Solution
-
Nitrogen gas stream evaporator
-
Vortex mixer
Procedure:
-
Sample Homogenization: Homogenize your sample (e.g., ~100 mg of tissue) in a suitable volume of water or buffer.
-
Solvent Addition: To the homogenate, add a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 mL of aqueous homogenate, add 20 mL of the chloroform:methanol mixture.
-
Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction. Let the sample sit at room temperature for at least 20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 4 mL of saline for the 20 mL of solvent).
-
Centrifugation: Vortex the mixture for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new, clean glass tube, being careful not to disturb the protein disk.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your downstream analysis (e.g., isopropanol, hexane).
Visualizations
References
- 1. welchlab.com [welchlab.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding the interactions between triolein and co-solvent binary mixtures using molecular dynamics simulations - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vliz.be [vliz.be]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. aocs.org [aocs.org]
Technical Support Center: Glyceryl-d5 Trioleate Analysis
Welcome to the technical support center for the analysis of Glyceryl-d5 trioleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reproducible results in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glyceryl-d5 trioleate and why is it used in mass spectrometry?
Glyceryl-d5 trioleate is a deuterated form of glyceryl trioleate (triolein), a common triglyceride. In mass spectrometry-based quantitative analysis, it serves as an internal standard (IS). Because its chemical and physical properties are nearly identical to the endogenous analyte (glyceryl trioleate), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The known concentration of the deuterated standard allows for accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.[1][2]
Q2: What is ion suppression and how does it affect the analysis of Glyceryl-d5 trioleate?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[3][4][5] This leads to a decreased signal intensity, which can result in poor sensitivity, accuracy, and reproducibility of your quantitative results.[5] For Glyceryl-d5 trioleate, common sources of ion suppression in biological samples like plasma or serum include phospholipids, other lipids, and salts.[4][6]
Q3: How can I detect ion suppression in my Glyceryl-d5 trioleate analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Glyceryl-d5 trioleate is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte or IS) is then injected. Any dip in the constant signal of the internal standard indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: Can the use of a deuterated internal standard like Glyceryl-d5 trioleate completely eliminate ion suppression issues?
While deuterated internal standards are the gold standard for correcting matrix effects, they may not always completely compensate for ion suppression.[7][8][9] If the analyte and the internal standard do not co-elute perfectly, or if there are very high concentrations of interfering matrix components, differential ion suppression can occur, leading to inaccurate quantification.[7] Therefore, it is crucial to optimize sample preparation and chromatography to minimize ion suppression in the first place.
Troubleshooting Guides
Issue 1: Low or No Signal for Glyceryl-d5 Trioleate
| Possible Cause | Troubleshooting Step |
| High Ion Suppression | The most common cause of low signal is significant ion suppression from the sample matrix. Review your sample preparation method. For complex matrices like plasma, a simple protein precipitation may not be sufficient to remove interfering phospholipids and other lipids. Consider implementing a more rigorous sample cleanup technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Suboptimal LC-MS Parameters | Ensure your LC-MS method is optimized for triglycerides. This includes using an appropriate reversed-phase column (e.g., C18 or C8), a suitable mobile phase (often containing ammonium formate to promote adduct formation), and optimized mass spectrometer source parameters (e.g., nebulizer gas, drying gas temperature, and flow rate).[10][11] |
| Incorrect MRM Transitions | Verify that you are using the correct multiple reaction monitoring (MRM) transitions for Glyceryl-d5 trioleate. These transitions should be optimized by infusing a standard solution of the internal standard. |
| Sample Preparation Issues | Inefficient extraction of Glyceryl-d5 trioleate from the sample matrix can lead to low signal. Ensure your extraction solvent is appropriate for triglycerides and that the extraction procedure is followed consistently. |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Variability in the composition of your biological samples can lead to inconsistent ion suppression and, therefore, poor reproducibility. The use of a deuterated internal standard like Glyceryl-d5 trioleate is designed to correct for this.[1] However, if you still observe high variability, it indicates that the matrix effects are severe and not being fully compensated for. Further optimization of the sample cleanup is necessary. |
| Carryover | Triglycerides are hydrophobic and can stick to the LC system, leading to carryover between injections. This can be addressed by using a strong needle wash solution (e.g., isopropanol/acetonitrile) and a robust column washing step at the end of each chromatographic run. |
| Inconsistent Sample Preparation | Ensure that every step of your sample preparation protocol is performed consistently for all samples, including standards and quality controls. This includes precise pipetting, consistent vortexing times, and controlled temperatures. |
Experimental Protocols
Sample Preparation: Comparison of Methods
To minimize ion suppression, proper sample preparation is critical. Below are two common methods for extracting triglycerides from plasma or serum.
a) Protein Precipitation (PPT)
This is a simpler and faster method but may be less effective at removing interfering lipids.[12][13][14][15]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of Glyceryl-d5 trioleate internal standard solution.
-
Add 400 µL of cold acetonitrile (ACN) to precipitate the proteins.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b) Liquid-Liquid Extraction (LLE)
LLE is generally more effective at removing phospholipids and reducing ion suppression for triglyceride analysis.[15] A common method is a biphasic extraction using methanol, methyl-tert-butyl ether (MTBE), and water.[16]
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of Glyceryl-d5 trioleate internal standard solution.
-
Add 225 µL of cold methanol and vortex for 10 seconds.[16]
-
Add 750 µL of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[16]
-
Induce phase separation by adding 188 µL of LC/MS-grade water and vortexing for 20 seconds.[16]
-
Centrifuge at 14,000 rpm for 2 minutes.[16]
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis Protocol
This is a general starting point for the analysis of triglycerides. Parameters should be optimized for your specific instrumentation.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water/Acetonitrile/Isopropanol (50:30:20, v/v/v)
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (10:90, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example for Glyceryl-d5 trioleate):
-
Precursor Ion (Q1): m/z 895.8 (Ammonium adduct [M+NH4]+)
-
Product Ion (Q3): m/z 608.6 (Neutral loss of one oleic acid chain)
-
Note: These transitions should be empirically optimized on your instrument.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
The choice of sample preparation method can significantly impact the degree of ion suppression. The following table provides an illustrative comparison of the expected signal intensity for Glyceryl-d5 trioleate after using different sample preparation techniques on a plasma sample.
| Sample Preparation Method | Expected Relative Signal Intensity (%) | Expected Reduction in Ion Suppression |
| Direct Injection (Dilute and Shoot) | 10 - 20 | Very High |
| Protein Precipitation (PPT) | 40 - 60 | Moderate |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | Low |
| Solid-Phase Extraction (SPE) | 85 - 98 | Very Low |
Note: These are representative values and the actual ion suppression will depend on the specific matrix, analyte concentration, and LC-MS system.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of triglycerides using Glyceryl-d5 trioleate.
Ion Suppression Troubleshooting Logic
Caption: A logical approach to troubleshooting ion suppression issues.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actapharmsci.com [actapharmsci.com]
- 16. agilent.com [agilent.com]
ensuring complete deuteration of Glyceryl-d5 trioleate
Technical Support Center: Glyceryl-d5 Trioleate
Welcome to the technical support center for Glyceryl-d5 trioleate. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful use of Glyceryl-d5 trioleate in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to ensuring complete deuteration.
Frequently Asked Questions (FAQs)
Q1: What is Glyceryl-d5 trioleate, and where are the deuterium labels located?
A1: Glyceryl-d5 trioleate is an isotopically labeled version of Glyceryl trioleate, a triglyceride. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone of the molecule have been replaced with deuterium atoms.[1][2] This makes it a useful internal standard for mass spectrometry-based lipidomics research.[1][3]
Q2: How can I verify the isotopic enrichment and completeness of deuteration for my Glyceryl-d5 trioleate sample?
A2: A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most comprehensive strategy to confirm isotopic enrichment and structural integrity.[4]
-
Mass Spectrometry (MS): This is the primary method to determine isotopic enrichment.[5] By analyzing the mass spectrum, you can identify the molecular ion peak for Glyceryl-d5 trioleate (M+5) and quantify the relative abundance of partially deuterated (M+1 to M+4) and non-deuterated (M+0) species.[6] Complete deuteration is indicated by a dominant M+5 peak with minimal signals from lower mass isotopologues.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of signals corresponding to the five protons on the glycerol backbone.[7][8][9] Conversely, ²H NMR can be used to directly detect the deuterium atoms, providing further confirmation of successful labeling.[10]
Q3: My mass spectrometry results show a distribution of isotopologues (M+0 to M+5) instead of a single M+5 peak. What could be the cause?
A3: A distribution of isotopologues indicates incomplete deuteration. This can arise from several factors during synthesis:
-
Incomplete Reaction: The deuteration reaction may not have proceeded to completion, leaving some glycerol backbones partially or fully protonated.
-
Hydrogen-Deuterium (H/D) Exchange: Back-exchange can occur if the compound is exposed to proton sources, such as moisture (H₂O) or protic solvents, during purification or workup.[11][12]
-
Starting Material Impurities: The presence of impurities in the initial glyceryl trioleate or deuterium source can interfere with the deuteration process.
Q4: What steps can I take to troubleshoot incomplete deuteration?
A4: Troubleshooting should focus on identifying and eliminating sources of protons during and after the synthesis. Consider re-purification of the product, potentially using techniques like silver resin chromatography, which is effective for triglyceride purification.[13] Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
Q5: How should I properly store Glyceryl-d5 trioleate to maintain its isotopic purity?
A5: To prevent H/D back-exchange and degradation, Glyceryl-d5 trioleate should be stored under stringent conditions. It is typically shipped in dry ice and should be stored at -20°C.[6] For long-term stability, storage under an inert atmosphere is recommended to protect against both moisture and oxidation.[14] Studies on lipid stability show that storing samples in ice water is far superior to room temperature, with over 90% of lipid class ratios remaining unchanged after 35 minutes on ice.[15]
Troubleshooting Guides
Guide 1: Assessing Isotopic Purity
This guide outlines the experimental protocols for determining the level of deuteration in your Glyceryl-d5 trioleate sample.
Objective: To quantify the isotopic enrichment and identify the presence of any non-deuterated or partially deuterated species.
Primary Methods:
-
High-Resolution Mass Spectrometry (HR-MS): Provides detailed information on the distribution of isotopologues.
-
¹H Nuclear Magnetic Resonance (¹H NMR): Confirms the removal of protons from the glycerol backbone.
1. High-Resolution Mass Spectrometry (HR-MS) Analysis
-
Sample Preparation: Dissolve a small amount of Glyceryl-d5 trioleate in an appropriate aprotic solvent (e.g., chloroform, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an LC-ESI-HR-MS system.
-
Method:
-
Perform a full scan MS analysis in positive ion mode.
-
Identify the molecular ion cluster for Glyceryl trioleate. Due to the addition of an ammonium adduct during electrospray ionization, the expected peaks will be around the [M+NH₄]⁺ ions.
-
Extract the ion chromatograms for the expected masses of the deuterated and non-deuterated species.
-
Integrate the peak areas for each isotopologue to determine their relative abundance.
-
-
Data Interpretation: A high isotopic enrichment is confirmed if the M+5 peak is the most abundant, with minimal contributions from M+0 to M+4 species.
2. ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.[9]
-
Method:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals. The signals for the glycerol backbone protons in non-deuterated glyceryl trioleate typically appear around δ 4.1-4.3 ppm (sn-1,3 positions) and δ 5.2 ppm (sn-2 position).[16]
-
-
Data Interpretation: In a completely deuterated sample, the signals corresponding to the glycerol backbone protons should be absent or significantly diminished. The remaining signals should correspond to the protons on the oleate fatty acid chains.
Table 1: Expected Mass-to-Charge Ratios (m/z) for Glyceryl Trioleate Isotopologues
| Isotopologue | Deuteration Level | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+NH₄]⁺ m/z |
| Non-deuterated | M+0 | C₅₇H₁₀₄O₆ | 885.43 | ~903.8 |
| Partially deuterated | M+1 | C₅₇H₁₀₃DO₆ | 886.44 | ~904.8 |
| Partially deuterated | M+2 | C₅₇H₁₀₂D₂O₆ | 887.44 | ~905.8 |
| Partially deuterated | M+3 | C₅₇H₁₀₁D₃O₆ | 888.45 | ~906.8 |
| Partially deuterated | M+4 | C₅₇H₁₀₀D₄O₆ | 889.46 | ~907.8 |
| Fully deuterated | M+5 | C₅₇H₉₉D₅O₆ | 890.46 | ~908.8 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visual Guides
The following diagrams illustrate key troubleshooting workflows.
Caption: Workflow for verifying the isotopic purity of Glyceryl-d5 trioleate.
Caption: Troubleshooting logic for incomplete deuteration of Glyceryl-d5 trioleate.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyceryl-d5 trilinoleate 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.oxinst.jp [nmr.oxinst.jp]
- 9. researchgate.net [researchgate.net]
- 10. documentsdelivered.com [documentsdelivered.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Triglyceride Quantification: Glyceryl-d5 Trioleate vs. Other Key Competitors
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of triglycerides. This guide provides an objective comparison of Glyceryl-d5 trioleate with other commonly used triglyceride internal standards, supported by a review of experimental principles and methodologies.
The accurate measurement of triglyceride levels is crucial in numerous research areas, from metabolic disease studies to the development of new therapeutics. Internal standards are essential in analytical techniques like mass spectrometry (MS) to correct for variations in sample preparation, injection volume, and instrument response. This guide will delve into the characteristics of Glyceryl-d5 trioleate and compare its performance with other widely used alternatives, primarily focusing on odd-chain and other deuterated triglyceride standards.
The Role of Internal Standards in Triglyceride Analysis
In quantitative lipidomics, an ideal internal standard should mimic the analyte of interest in its chemical and physical properties, but be distinguishable by the analytical instrument, typically by a difference in mass. This allows for the normalization of the analyte's signal to that of the standard, thereby accounting for potential errors introduced during the analytical workflow. The two main categories of internal standards used for triglyceride quantification are stable isotope-labeled (deuterated) standards and odd-chain fatty acid-containing standards.
Comparison of Triglyceride Internal Standards
The selection of an internal standard is critical and depends on the specific requirements of the analytical method and the biological matrix being studied. Here, we compare Glyceryl-d5 trioleate with other common choices.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (Deuterated) | Glyceryl-d5 trioleate , Tripalmitin-d5, Tristearin-d5 | - Co-elutes with the endogenous analyte in liquid chromatography (LC), providing excellent correction for matrix effects. - Chemically identical to the analyte, ensuring similar extraction efficiency and ionization response. | - Potential for isotopic overlap with naturally occurring heavy isotopes of the analyte, especially at high concentrations. - Can be more expensive than other types of standards. |
| Odd-Chain Fatty Acid | Triheptadecanoin (C17:0), Tripentadecanoin (C15:0) | - Not naturally present in most biological samples, avoiding any background interference. - Generally less expensive than deuterated standards. | - May not perfectly co-elute with all triglyceride species in a complex mixture, potentially leading to incomplete correction for matrix effects. - Differences in fatty acid chain length can lead to variations in extraction efficiency and ionization response compared to the analytes of interest. |
Experimental Performance Data: A Comparative Overview
While direct head-to-head published studies with comprehensive quantitative data tables are not abundant, the principles of analytical chemistry and findings from broader lipidomics research allow for a comparative assessment. The performance of an internal standard is typically evaluated based on linearity, accuracy, precision, and its ability to compensate for matrix effects.
Linearity and Range: Both deuterated and odd-chain internal standards can be used to establish linear calibration curves for triglyceride quantification over a wide range of concentrations. The key is to ensure that the chosen standard and the target analytes exhibit a similar response across the desired concentration range.
Accuracy and Precision: Stable isotope-labeled standards like Glyceryl-d5 trioleate are generally considered to provide higher accuracy and precision. This is because their chemical and physical behavior so closely mirrors that of the endogenous triglycerides, leading to more effective normalization.
Matrix Effect Compensation: The co-elution of deuterated standards with their endogenous counterparts in LC-MS analysis is a significant advantage for mitigating matrix effects. Matrix effects, caused by other components in the sample that can suppress or enhance the ionization of the analyte, are a major source of variability in quantitative analysis. Odd-chain standards, while effective, may elute at slightly different retention times than the target triglycerides, which can result in less complete correction for matrix-induced signal fluctuations.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of triglycerides in a biological matrix (e.g., plasma or serum) using an internal standard.
Materials and Reagents
-
Biological sample (e.g., plasma, serum)
-
Internal Standard solution (e.g., Glyceryl-d5 trioleate in a suitable solvent like methanol or chloroform)
-
Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)
-
LC-MS grade solvents for mobile phases (e.g., acetonitrile, isopropanol, water, formic acid, ammonium formate)
Sample Preparation and Extraction
-
Thawing: Thaw frozen biological samples on ice.
-
Aliquoting: Aliquot a precise volume of the sample (e.g., 10 µL of plasma) into a clean tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., Glyceryl-d5 trioleate) to each sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of the endogenous triglycerides.
-
Protein Precipitation and Lipid Extraction: Add the extraction solvent to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reversed-phase LC column (e.g., C18) to separate the different triglyceride species. The gradient elution should be optimized to achieve good separation of the triglycerides of interest.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in a positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target triglycerides and the internal standard.
Visualizing the Workflow and Underlying Biology
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the core triglyceride synthesis pathway.
A Comparative Guide to the Validation of an Analytical Method Using Glyceryl-d5 Trioleate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids, such as triolein, in biological matrices is crucial for a wide range of research applications, from metabolic studies to the development of new therapeutics. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative overview of the validation of an analytical method for triolein, focusing on the use of a stable isotope-labeled internal standard, Glyceryl-d5 trioleate, and comparing it with a common alternative, a non-physiological odd-chain triglyceride, Triheptadecanoin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS-based quantification, the ideal internal standard co-elutes with the analyte and exhibits the same ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4] Stable isotope-labeled (SIL) internal standards, such as Glyceryl-d5 trioleate, are considered the gold standard because their physical and chemical properties are nearly identical to the endogenous analyte. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
While deuterated standards like Glyceryl-d5 trioleate are an excellent choice, it is important to note that in some cases, they may exhibit slight differences in retention time compared to the non-labeled analyte.[1][4] For this reason, ¹³C-labeled internal standards are often considered superior as they typically have the exact same retention time and response factor as the native analyte.
An Alternative Approach: Odd-Chain Triglycerides
When a specific SIL internal standard is unavailable or cost-prohibitive, a common alternative is to use a structurally similar compound that is not naturally present in the biological matrix. For the analysis of triglycerides, odd-chain triglycerides like triheptadecanoin (C17:0) are frequently employed. These compounds behave similarly to the even-chain triglycerides found in biological systems during extraction and chromatography.
Performance Comparison: Glyceryl-d5 Trioleate vs. Triheptadecanoin
To illustrate the performance of an analytical method using these different internal standards, the following tables summarize typical validation parameters based on established regulatory guidelines. The data for the Triheptadecanoin method is based on a validated assay for the quantification of triglycerides in a biological matrix, while the data for the Glyceryl-d5 trioleate method is a projection based on the expected performance of a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters for Triolein Quantification
| Validation Parameter | Glyceryl-d5 Trioleate (Projected) | Triheptadecanoin (Example Data) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Minimal and compensated | Potential for variability | Consistent and reproducible |
| Recovery | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Table 2: Stability Assessment
| Stability Condition | Glyceryl-d5 Trioleate (Projected) | Triheptadecanoin (Example Data) | Acceptance Criteria |
| Bench-top (24h, RT) | < 10% deviation | < 15% deviation | Within ± 15% |
| Freeze-Thaw (3 cycles) | < 10% deviation | < 15% deviation | Within ± 15% |
| Long-term (-80°C, 30 days) | < 10% deviation | < 15% deviation | Within ± 15% |
Experimental Protocols
A detailed experimental protocol is essential for reproducing and validating an analytical method. Below is a typical workflow for the quantification of triolein in human plasma.
Sample Preparation
-
Thawing: Frozen human plasma samples are thawed at room temperature.
-
Internal Standard Spiking: A known amount of the internal standard (Glyceryl-d5 trioleate or Triheptadecanoin) in a suitable solvent is added to each plasma sample.
-
Protein Precipitation: A cold organic solvent, such as a mixture of methanol and methyl-tert-butyl ether (MTBE), is added to precipitate proteins and extract lipids.[5]
-
Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the lipids is transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the lipid extract is reconstituted in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of triglycerides. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and isopropanol with an ammonium salt additive is commonly employed.[5]
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both triolein and the internal standard.
Visualizing the Workflow and Comparison
To better understand the experimental process and the comparison between the two internal standards, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for triolein quantification in plasma.
Caption: Comparison of internal standard characteristics.
Conclusion
The validation of a bioanalytical method is a critical step in ensuring the quality and reliability of research data. While both Glyceryl-d5 trioleate and Triheptadecanoin can be used effectively as internal standards for the quantification of triolein, the use of a stable isotope-labeled standard like Glyceryl-d5 trioleate is generally preferred and is likely to yield a method with higher accuracy and precision. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of performance, budget, and availability of reagents. This guide provides a framework for understanding the key considerations and performance expectations when developing and validating such analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
A Head-to-Head Comparison: Glyceryl-d5 Trioleate vs. 13C-Labeled Standards for Accurate Lipid Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive cross-validation comparison of two commonly employed types of internal standards for triacylglycerol analysis by liquid chromatography-mass spectrometry (LC-MS): deuterated standards, represented by Glyceryl-d5 trioleate, and 13C-labeled standards.
In the realm of lipidomics, stable isotope-labeled internal standards are indispensable for correcting variations that can occur during sample preparation, extraction, and analysis. These standards, which closely mimic the physicochemical properties of the analyte of interest, are added to samples at a known concentration to allow for accurate relative or absolute quantification. While both deuterated and 13C-labeled standards are widely used, they possess distinct characteristics that can influence analytical performance.
Performance Comparison: Glyceryl-d5 Trioleate vs. 13C-Triolein
It is a generally accepted principle in mass spectrometry that 13C-labeled internal standards are often considered the "gold standard" as their physicochemical properties, including chromatographic retention time, are nearly identical to the unlabeled analyte.[1] Deuterated standards, while effective, can sometimes exhibit slight chromatographic shifts, which may impact quantification accuracy if not properly addressed.[1]
| Parameter | Glyceryl-d5 Trioleate (Deuterated) | 13C-Labeled Triolein | Key Considerations |
| Limit of Detection (LOD) | Typically in the low fmol to pmol range | Typically in the low fmol to pmol range | Dependent on the sensitivity of the mass spectrometer and the specific method. |
| Limit of Quantification (LOQ) | Typically in the mid-fmol to pmol range | Typically in the mid-fmol to pmol range | Dependent on the sensitivity of the mass spectrometer and the specific method. |
| Linearity (R²) | Generally >0.99 | Generally >0.99 | Both standards are expected to perform well in establishing linear calibration curves. |
| Precision (%RSD) | Typically <15% | Typically <15% | Both can achieve high precision, though 13C standards may offer lower variability. |
| Accuracy (%Bias) | Generally within ±15% | Generally within ±15% | 13C standards may provide higher accuracy due to better co-elution with the analyte. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte. | Co-elutes almost identically with the unlabeled analyte. | Critical for accurate correction of matrix effects and ionization suppression. |
Experimental Protocols
Below are representative experimental protocols for the quantification of triacylglycerols using either a deuterated or a 13C-labeled internal standard.
Protocol 1: Quantification of Triacylglycerols using Glyceryl-d5 Trioleate
This protocol is a generalized procedure based on common practices in lipidomics for the analysis of triacylglycerols.
1. Sample Preparation and Lipid Extraction:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Add a known amount of Glyceryl-d5 trioleate internal standard solution (in a suitable organic solvent like methanol or isopropanol) to each sample.
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an appropriate additive such as 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the triacylglycerols.
-
Flow Rate: A typical flow rate for the chosen column diameter.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for both the target triacylglycerol analytes and the Glyceryl-d5 trioleate internal standard. The transitions for the analytes will correspond to the neutral loss of one of the fatty acyl chains. The transition for the d5-labeled standard will be shifted by 5 Da.
-
MS Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the unlabeled triolein standard and a fixed concentration of the Glyceryl-d5 trioleate internal standard.
Protocol 2: Quantification of Triacylglycerols using 13C-Labeled Triolein
The protocol for using a 13C-labeled internal standard is very similar to that for a deuterated standard, with the primary difference being the mass of the internal standard.
1. Sample Preparation and Lipid Extraction:
-
Follow the same procedure as in Protocol 1, but add a known amount of 13C-labeled triolein internal standard to the samples.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
The LC conditions will be identical to those in Protocol 1. A key advantage is that the 13C-labeled standard will co-elute very closely with the unlabeled analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for the target triacylglycerol analytes and the 13C-labeled triolein internal standard. The mass of the 13C-labeled standard will be higher than the unlabeled analyte, and its MRM transition will be correspondingly shifted.
-
MS Parameters: Optimize as in Protocol 1.
-
3. Data Analysis:
-
The data analysis procedure is the same as in Protocol 1. The ratio of the analyte peak area to the 13C-labeled internal standard peak area is used for quantification against a calibration curve.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in a typical lipidomics workflow for triacylglycerol quantification.
Caption: A generalized workflow for triacylglycerol quantification using stable isotope-labeled internal standards.
Caption: A simplified overview of the metabolic context for triacylglycerol analysis.
References
Glyceryl-d5 Trioleate as an Internal Standard: A Comparative Guide to Accuracy and Precision in Triolein Quantification
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification of analytes. This guide provides a comparative overview of Glyceryl-d5 trioleate as an internal standard for the quantification of triolein, a common triglyceride, in analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation and analysis. Stable isotope-labeled internal standards, such as Glyceryl-d5 trioleate, are often considered the gold standard due to their near-identical chemical structure and chromatographic behavior to the endogenous analyte. This guide will delve into the performance of Glyceryl-d5 trioleate in comparison to other commonly used internal standards, supported by experimental data and detailed methodologies.
Comparison of Internal Standards for Triolein Quantification
The selection of an internal standard significantly impacts the reliability of quantitative results. While Glyceryl-d5 trioleate is a widely used stable isotope-labeled internal standard for triolein, other alternatives are also employed in lipidomics. These include other deuterated triglyceride analogs and non-deuterated, structurally similar triglycerides, such as those containing odd-chain fatty acids.
| Internal Standard | Type | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Glyceryl-d5 trioleate | Stable Isotope Labeled | Co-elutes with and has similar ionization efficiency to triolein. | High accuracy and precision due to close physicochemical mimicry. | Higher cost compared to non-deuterated standards. |
| Glyceryl triheptadecanoate (C17:0/C17:0/C17:0) | Odd-Chain Triglyceride | Not naturally abundant in most biological samples. | Lower cost than stable isotope-labeled standards. | Potential for different extraction recovery and ionization efficiency compared to triolein. |
| Glyceryl trilinolenate | Structurally Similar Triglyceride | Similar triglyceride structure. | Commercially available and relatively inexpensive. | Differences in chromatographic retention and ionization response compared to triolein. |
Experimental Data: Accuracy and Precision
While direct head-to-head comparative studies with comprehensive validation data for Glyceryl-d5 trioleate against other internal standards for triolein quantification are not extensively published, the principles of isotope dilution mass spectrometry strongly support its superior performance. Validation of analytical methods using stable isotope-labeled internal standards typically demonstrates excellent accuracy and precision.
For a typical LC-MS/MS method for the quantification of triolein in a biological matrix, validation parameters would be assessed as follows:
| Parameter | Acceptance Criteria | Expected Performance with Glyceryl-d5 Trioleate |
| Accuracy | 85-115% of the nominal concentration | Within acceptance criteria |
| Precision (CV%) | ≤15% | ≤15% |
| Recovery | Consistent and reproducible | High and consistent recovery |
| Linearity (r²) | ≥0.99 | ≥0.99 |
The use of a non-isotopically labeled internal standard, such as an odd-chain triglyceride, may introduce greater variability in these parameters due to potential differences in extraction efficiency and ionization response between the analyte and the standard.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of triolein in a biological sample using Glyceryl-d5 trioleate as an internal standard.
1. Sample Preparation:
-
Spiking: To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of Glyceryl-d5 trioleate solution in a suitable organic solvent.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid is commonly employed.
-
Flow Rate: A flow rate suitable for the column dimensions is used.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted extract is injected.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of triglycerides.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The transitions for both triolein and Glyceryl-d5 trioleate are monitored.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for using an internal standard in a quantitative LC-MS/MS analysis and a simplified representation of the triglyceride synthesis pathway.
Figure 1. Experimental workflow for quantitative analysis using an internal standard.
Figure 2. Simplified Kennedy pathway for triglyceride synthesis.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics that directly influences the accuracy and precision of the results. Glyceryl-d5 trioleate, as a stable isotope-labeled internal standard, offers the most robust approach for the quantification of triolein. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, from sample extraction to detection. While other non-deuterated internal standards may be more cost-effective, they are more likely to introduce bias and variability into the measurements. For researchers requiring the highest level of confidence in their quantitative data, Glyceryl-d5 trioleate is the recommended internal standard for triolein analysis.
A Comparative Guide: Glyceryl-d5 Trioleate vs. Non-Isotopically Labeled Standards for Quantitative Analysis
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between Glyceryl-d5 trioleate, a stable isotope-labeled (SIL) internal standard, and its non-isotopically labeled counterpart, glyceryl trioleate. This comparison is tailored for researchers, scientists, and drug development professionals who rely on robust analytical methodologies for lipid analysis.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis. These variations can arise from multiple sources, including sample extraction inefficiencies, matrix effects, and fluctuations in instrument response. An ideal internal standard mimics the analyte of interest throughout the entire analytical process, thus providing a reliable reference for accurate quantification.
Stable isotope-labeled internal standards, such as Glyceryl-d5 trioleate, are widely regarded as the gold standard for quantitative mass spectrometry.[1][2][3] By incorporating stable isotopes like deuterium (²H or D), the mass of the standard is increased without significantly altering its chemical and physical properties. This allows the SIL to be distinguished from the endogenous analyte by the mass spectrometer while co-eluting chromatographically and experiencing similar ionization and fragmentation behavior.
Performance Comparison: Glyceryl-d5 Trioleate vs. Glyceryl Trioleate
While non-isotopically labeled standards like glyceryl trioleate can be used, they often fall short in compensating for the analytical variability inherent in complex biological matrices. The key advantages of using Glyceryl-d5 trioleate are evident in the improved precision and accuracy of the analytical method.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics when using Glyceryl-d5 trioleate versus a non-isotopically labeled standard in a typical LC-MS/MS assay for the quantification of glyceryl trioleate in a biological matrix. The data presented is representative of the improvements typically observed with the use of a stable isotope-labeled internal standard.
| Performance Metric | Glyceryl-d5 Trioleate (SIL IS) | Non-Isotopically Labeled Standard | Rationale for Difference |
| Precision (%CV) | |||
| Intra-day | < 5% | 10-20% | SIL IS co-elutes and experiences identical matrix effects, leading to more consistent analyte/IS ratios. |
| Inter-day | < 8% | 15-25% | SIL IS compensates for long-term instrument variability and differences in sample preparation between batches. |
| Accuracy (%Bias) | ± 5% | ± 15-30% | By closely mimicking the analyte, the SIL IS provides a more accurate correction for recovery and matrix-induced signal suppression or enhancement. |
| Linearity (r²) | > 0.995 | > 0.98 | The consistent correction across a range of concentrations results in a more linear calibration curve. |
| Matrix Effect | Effectively minimized | Significant variability | The SIL IS is affected by matrix components in the same way as the analyte, canceling out the effect. |
Note: The values presented are illustrative and can vary depending on the specific assay, matrix, and instrumentation.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. The following is a detailed methodology for the quantification of triacylglycerols using Glyceryl-d5 trioleate as an internal standard.
Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for lipid extraction from biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Glyceryl-d5 trioleate internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the biological sample, add a known amount of Glyceryl-d5 trioleate internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient to separate triacylglycerols
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glyceryl trioleate (Analyte): Precursor ion [M+NH₄]⁺ → Product ion (specific fragment)
-
Glyceryl-d5 trioleate (IS): Precursor ion [M+5+NH₄]⁺ → Product ion (corresponding specific fragment)
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for triglyceride quantification.
Caption: Compensation for analytical variability.
Conclusion
The use of Glyceryl-d5 trioleate as a stable isotope-labeled internal standard offers significant advantages over its non-isotopically labeled counterpart for the quantitative analysis of triacylglycerols by mass spectrometry. The near-identical chemical and physical properties ensure that it accurately tracks the analyte through sample preparation and analysis, effectively compensating for matrix effects and other sources of variability. This leads to substantial improvements in the precision, accuracy, and overall reliability of the quantitative data, making it the superior choice for demanding research and development applications. While the initial cost of a SIL standard may be higher, the enhanced data quality and reduced need for repeat analyses often result in long-term cost-effectiveness and greater confidence in experimental outcomes.
References
Inter-Laboratory Comparison of Triglyceride Quantification: A Guide to Best Practices Using Glyceryl-d5 Trioleate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and performing inter-laboratory comparisons of triglyceride quantification, with a specific focus on the use of Glyceryl-d5 trioleate as an internal standard in mass spectrometry-based methods. While a direct, publicly available inter-laboratory comparison study using this specific internal standard is not presently accessible, this document outlines the principles, methodologies, and expected performance benchmarks based on established lipid standardization programs.
The accurate and precise measurement of triglycerides is crucial in various research and clinical settings, including cardiovascular disease research and drug development. Ensuring that results are comparable across different laboratories is a significant challenge. Standardization programs, such as the CDC's Lipid Standardization Program (LSP), provide a framework for achieving this comparability.[1][2][3] These programs emphasize the importance of traceability to reference methods and materials to ensure accuracy.[1][4]
Data Presentation: Performance Benchmarks for Triglyceride Quantification
The following tables summarize the analytical performance criteria for triglyceride measurements as established by the CDC's standardization programs. These benchmarks are essential for any laboratory aiming to achieve high-quality, comparable data.
Table 1: Analytical Performance Criteria for Triglyceride Measurement
| Parameter | CDC LSP Criteria | Typical Performance (GC-IDMS) |
| Accuracy (Bias) | ≤ 5% from the reference value | -1.8% |
| Precision (CV) | ≤ 5% | 0.75% |
Data sourced from the Centers for Disease Control and Prevention Lipid Standardization Program and related studies.[5]
Table 2: Comparison of Triglyceride Quantification Methodologies
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Methods | Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric reaction. | High throughput, widely available on automated analyzers. | Potential for interference from endogenous glycerol. |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Saponification of triglycerides to fatty acids and glycerol, derivatization, and analysis by GC-MS with a labeled internal standard. | High accuracy and precision, considered a reference method. | Labor-intensive, requires specialized equipment and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct analysis of intact triglycerides with chromatographic separation and detection by mass spectrometry, using a labeled internal standard like Glyceryl-d5 trioleate. | High specificity, can quantify individual triglyceride species, high throughput. | Matrix effects can influence accuracy if not properly controlled. |
Experimental Protocols
The following is a generalized protocol for the quantification of triglycerides using LC-MS/MS with Glyceryl-d5 trioleate as an internal standard.
Protocol: Triglyceride Quantification by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Vortex each sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 10 µL of the sample.
-
Add 100 µL of a solution containing the internal standard, Glyceryl-d5 trioleate, in an organic solvent (e.g., isopropanol). The concentration of the internal standard should be optimized based on the expected range of triglyceride concentrations in the samples.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol.
-
The flow rate and gradient will need to be optimized for the specific triglyceride species being analyzed.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target triglycerides and the Glyceryl-d5 trioleate internal standard. The transitions for Glyceryl-d5 trioleate will be 5 m/z higher than those for endogenous triolein.
-
-
-
Data Analysis:
-
Integrate the peak areas for the target triglycerides and the Glyceryl-d5 trioleate internal standard.
-
Calculate the ratio of the peak area of each target triglyceride to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of triglyceride standards spiked with the internal standard.
-
Quantify the concentration of triglycerides in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical workflow for triglyceride quantification using an internal standard and LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. clinicallab.com [clinicallab.com]
- 3. The Centers for Disease Control-National Heart, Lung and Blood Institute Lipid Standardization Program. An approach to accurate and precise lipid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.veeabb.com [content.veeabb.com]
- 5. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Detection with Glyceryl-d5 Trioleate: A Comparison of Quantitative Methods for Triglyceride Analysis
For researchers, scientists, and drug development professionals, accurate quantification of triglycerides is paramount in various fields, from metabolic disease research to pharmaceutical development. This guide provides a comparative overview of analytical methods for triglyceride quantification, with a focus on the linearity of detection using the internal standard Glyceryl-d5 trioleate in liquid chromatography-mass spectrometry (LC-MS/MS). We will delve into the experimental data supporting this highly specific and sensitive method and compare it with alternative techniques such as enzymatic and colorimetric assays.
The quantification of triglycerides (TGs), the main constituents of body fat in humans and other animals, is crucial for understanding metabolic health and disease. While traditional enzymatic and colorimetric assays are widely used, they often face limitations in specificity and can be susceptible to interference from other biological molecules. The advent of LC-MS/MS has provided a powerful tool for the precise and accurate quantification of individual lipid species. The use of stable isotope-labeled internal standards, such as Glyceryl-d5 trioleate, is a cornerstone of robust LC-MS/MS-based lipidomics, as it compensates for variations in sample preparation and instrument response.
Linearity of Detection with Glyceryl-d5 Trioleate in LC-MS/MS Analysis
The linearity of an analytical method is a critical parameter that demonstrates its ability to produce results that are directly proportional to the concentration of the analyte over a given range. In the context of triglyceride quantification using LC-MS/MS, Glyceryl-d5 trioleate serves as an ideal internal standard due to its chemical similarity to endogenous triglycerides and its distinct mass, which allows for its separate detection.
While specific validation reports detailing the linearity of Glyceryl-d5 trioleate are often embedded within broader lipidomics studies, the general consensus in the scientific literature points to excellent linearity over a wide concentration range for deuterated triglyceride standards. For instance, a study validating an LC-MS method for serum lipid profiling demonstrated a linearity of over four orders of magnitude (r² = 0.999) for a similar triglyceride standard, TG (15:0)3, when spiked into serum. This high degree of correlation is indicative of the performance expected for Glyceryl-d5 trioleate.
The linear dynamic range and the limit of quantification (LOQ) are crucial metrics for any quantitative assay. For lipidomics applications, the LOQ, or the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, is particularly important for studying subtle changes in lipid metabolism.
Comparison of Triglyceride Quantification Methods
To provide a comprehensive overview, the following table summarizes the key performance characteristics of LC-MS/MS with Glyceryl-d5 trioleate as an internal standard compared to traditional enzymatic and colorimetric assays.
| Feature | LC-MS/MS with Glyceryl-d5 Trioleate | Enzymatic/Colorimetric Assays |
| Principle | Separation by liquid chromatography and detection by mass spectrometry, using a deuterated internal standard for accurate quantification. | Enzymatic hydrolysis of triglycerides to glycerol, followed by a series of coupled enzymatic reactions leading to a colored or fluorescent product. |
| Specificity | High. Can distinguish between different triglyceride species. | Moderate to low. Measures total triglycerides and can be prone to interference from endogenous glycerol and other reducing substances. |
| Linearity | Excellent, typically spanning several orders of magnitude. | Limited linear range. |
| Sensitivity | High. Can detect and quantify low-abundance triglycerides. | Moderate. |
| Sample Volume | Typically requires small sample volumes. | Varies, but generally requires larger volumes than LC-MS/MS. |
| Throughput | Can be high with modern automated systems. | Generally high and suitable for routine clinical analysis. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument and reagent costs. |
Experimental Protocols
LC-MS/MS Method for Triglyceride Quantification
The following is a generalized experimental protocol for the quantification of triglycerides in human plasma using Glyceryl-d5 trioleate as an internal standard. It is important to note that specific parameters may need to be optimized for different instrumentation and sample types.
1. Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution containing Glyceryl-d5 trioleate in methanol.
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the triglycerides of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each triglyceride species and for Glyceryl-d5 trioleate would be monitored.
-
3. Linearity Assessment:
-
Prepare a series of calibration standards by spiking known concentrations of a non-deuterated triolein standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add a fixed concentration of the Glyceryl-d5 trioleate internal standard to each calibrator.
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the linear range, correlation coefficient (r²), and the limit of quantification (LOQ).
Enzymatic/Colorimetric Triglyceride Assay
This protocol outlines a typical procedure for a commercially available enzymatic triglyceride assay kit.
1. Reagent Preparation:
-
Reconstitute the assay buffer, enzyme mix, and probe solution as per the manufacturer's instructions.
-
Prepare a standard curve by diluting the provided triglyceride standard to several concentrations.
2. Assay Procedure:
-
Add a small volume of standards and samples to a 96-well plate.
-
Add the lipase solution to each well to initiate the hydrolysis of triglycerides to glycerol and fatty acids.
-
Incubate at room temperature.
-
Add the reaction mix containing the enzymes and probe to each well.
-
Incubate for a specified time, protected from light, to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of absorbance/fluorescence versus triglyceride concentration.
-
Determine the triglyceride concentration in the samples from the standard curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in both the LC-MS/MS-based and the enzymatic/colorimetric triglyceride analysis workflows.
Caption: Experimental workflow for triglyceride quantification using LC-MS/MS with an internal standard.
Caption: Workflow for a typical enzymatic/colorimetric triglyceride assay.
Conclusion
A Comparative Guide to the Metabolic Stability of Glyceryl-d5 Trioleate and Endogenous Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the isotopically labeled Glyceryl-d5 trioleate with naturally occurring endogenous triglycerides. This document is intended to assist researchers in designing and interpreting studies involving stable isotope tracers for lipid metabolism research. While specific pharmacokinetic data for Glyceryl-d5 trioleate is not extensively available in public literature, this guide extrapolates its expected metabolic behavior based on the well-established pathways of endogenous triglyceride metabolism and the principles of stable isotope tracing.
Data Presentation: A Comparative Overview
The metabolic stability of triglycerides is intrinsically linked to the lipoprotein particles that transport them. Endogenous triglycerides are primarily transported in Very-Low-Density Lipoproteins (VLDL) and chylomicrons. The stability of Glyceryl-d5 trioleate is expected to mirror that of the lipoprotein particle it is incorporated into.
| Parameter | Endogenous Triglycerides (in VLDL) | Endogenous Triglycerides (in Chylomicrons) | Glyceryl-d5 Trioleate (Expected) |
| Primary Lipoprotein Carrier | Very-Low-Density Lipoprotein (VLDL) | Chylomicrons | VLDL or Chylomicrons (depending on administration route) |
| Plasma Half-Life | 4-6 hours[1] | Approximately 1 hour[1] | Dependent on the carrier lipoprotein; expected to be similar to endogenous triglycerides. |
| Clearance Rate | Influenced by factors such as obesity and insulin resistance.[2][3] | Rapidly cleared from circulation. | Expected to be cleared at a similar rate to its non-deuterated counterparts within the same lipoprotein particles. |
| Primary Tissues of Uptake | Adipose tissue (for storage) and muscle (for energy). | Adipose tissue and muscle. | Expected to be taken up by the same tissues as endogenous triglycerides. |
| Metabolic Fate | Hydrolyzed by lipoprotein lipase (LPL) to fatty acids and glycerol for cellular uptake.[4] | Hydrolyzed by LPL, with remnants cleared by the liver.[4] | Expected to be hydrolyzed by LPL, releasing deuterated glycerol and oleic acid for tissue utilization. |
Experimental Protocols
The assessment of triglyceride metabolism in vivo often involves the use of stable isotope tracers. Below are detailed methodologies for conducting such studies.
In Vivo Administration and Sample Collection
-
Subject Preparation: Subjects are typically required to fast overnight to ensure a baseline metabolic state.
-
Tracer Administration: Glyceryl-d5 trioleate can be administered orally, often mixed with a carrier oil or emulsified in a test meal to mimic dietary fat absorption. This route leads to its incorporation into chylomicrons. For studying endogenous VLDL metabolism, labeled precursors like deuterated water (D₂O) are administered, which get incorporated into newly synthesized triglycerides in the liver.
-
Blood Sampling: Serial blood samples are collected at predetermined time points over several hours to track the appearance and disappearance of the labeled triglyceride in different plasma lipoprotein fractions.
-
Lipoprotein Fractionation: Plasma is subjected to ultracentrifugation to separate different lipoprotein classes (chylomicrons, VLDL, LDL, HDL) based on their density.
Sample Analysis using Mass Spectrometry
-
Lipid Extraction: Lipids are extracted from the isolated lipoprotein fractions using established methods like the Folch or Bligh-Dyer procedures.
-
Triglyceride Isolation: Thin-layer chromatography (TLC) or solid-phase extraction (SPE) is used to isolate the triglyceride fraction from other lipids.
-
Derivatization: The isolated triglycerides are often hydrolyzed to release fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to detect and quantify the deuterated components (glycerol and/or oleic acid) derived from Glyceryl-d5 trioleate. The isotopic enrichment is measured to determine the concentration of the tracer over time.
Visualizing Metabolic Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
Metabolic pathways of triglycerides.
Workflow for in vivo tracer studies.
Conclusion
Glyceryl-d5 trioleate serves as a valuable tool for probing the intricacies of triglyceride metabolism. Its metabolic fate is predicted to closely follow that of endogenous triglycerides, being incorporated into and metabolized along with the major lipoprotein carriers, chylomicrons and VLDL. The primary distinction lies in its isotopic label, which allows for precise tracing and quantification of its journey through the body. While direct comparative pharmacokinetic data remains to be extensively published, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct studies that can elucidate the metabolic stability and dynamics of both labeled and endogenous triglycerides. Such studies are crucial for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutic strategies.
References
Safety Operating Guide
Navigating the Safe Handling of Glyceryl-d5 Trioleate: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing Glyceryl-d5 trioleate, a deuterated form of a common triglyceride, ensuring safe laboratory practices is paramount. While this compound is not classified as hazardous for transport, adhering to rigorous safety and disposal protocols is essential for maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build confidence in handling this and similar chemical reagents.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling Glyceryl-d5 trioleate.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety glasses with side shields or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-resistant gloves | Nitrile or PVC gloves are generally suitable. |
| Body | Laboratory coat | To protect against minor splashes and spills. |
General Handling and Storage
Adherence to good laboratory practices is crucial for the safe handling and storage of Glyceryl-d5 trioleate.
| Aspect | Guideline |
| Ventilation | Work in a well-ventilated area. A laboratory hood is recommended for procedures that may generate aerosols. |
| Hygiene | Avoid contact with skin and eyes. Do not breathe mist or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration. |
| Spills | For minor spills, absorb with an inert material such as sand, silica gel, or sawdust. Collect the absorbed material in a suitable container for disposal. |
Step-by-Step Operational Plan
A clear operational plan ensures consistency and safety from receipt to disposal of the chemical.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Verify that the label correctly identifies the compound as Glyceryl-d5 trioleate.
-
Preparation : Before opening the container, ensure that the designated work area is clean and uncluttered. Have all necessary PPE donned and spill cleanup materials readily available.
-
Aliquoting and Use : If required, carefully transfer the desired amount of the compound. If the compound is a liquid, avoid splashing. If it is a solid, minimize dust generation.
-
Post-Handling : After use, securely seal the container. Clean the work area and any equipment used.
-
Documentation : Record the usage of the compound in the laboratory inventory.
Disposal Plan
The disposal of Glyceryl-d5 trioleate and its associated waste should be conducted in accordance with local, state, and federal regulations. As it is considered a non-hazardous substance, the disposal process is generally straightforward.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not pour down the drain. |
| Contaminated Materials | Absorbent materials from spills, used gloves, and other contaminated disposable items should be placed in a sealed bag and disposed of as chemical waste. |
| Empty Containers | Rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be discarded as regular laboratory glass or plastic waste, but confirm with your institution's EHS guidelines. |
Logical Relationship of Safety Controls
The following diagram illustrates the hierarchy of controls, a fundamental concept in laboratory safety, as it applies to handling Glyceryl-d5 trioleate.
By implementing these safety and logistical measures, researchers can confidently and safely handle Glyceryl-d5 trioleate, ensuring the integrity of their work and the well-being of all laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
